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  • Product: Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate
  • CAS: 1234616-31-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

CAS Number: 1234616-31-9 For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, a hete...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1234616-31-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, a plausible synthetic pathway based on established chemical principles, its reactivity, and its potential applications in drug discovery, particularly as an intermediate for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1] This fused heterocyclic system is a key component in numerous kinase inhibitors and other therapeutic agents due to its rigid structure and ability to form critical hydrogen bonds and other interactions with biological targets.[2][3] The introduction of a bromine atom at the 5-position and an ethyl aminocarboxylate at the 2- and 3-positions, as in Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, offers versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for drug discovery programs.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is presented in the table below. It is important to note that while the CAS number and molecular formula are well-established, detailed experimental data such as melting point and spectral characteristics are not widely published and should be determined empirically upon synthesis.

PropertyValueSource
CAS Number 1234616-31-9[5]
Molecular Formula C₁₀H₉BrN₂O₂S[5]
Molecular Weight 301.16 g/mol [6]
IUPAC Name ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate[5]
Physical Form Solid (predicted)
Storage Temperature Refrigerator

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

Stage 1: Synthesis of the 5-Bromo-2-mercaptonicotinonitrile Intermediate.

This key intermediate can be prepared from commercially available 2-amino-5-bromopyridine. The amino group can be converted to a nitrile, and the 2-position subsequently converted to a thiol.

Stage 2: Gewald-type Cyclization.

The 5-bromo-2-mercaptonicotinonitrile intermediate can then undergo a reaction with ethyl chloroacetate or ethyl bromoacetate in the presence of a base to yield the target compound.

DOT Script for Proposed Synthesis

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Thiophene Ring Formation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 5-Bromo-2-chloropyridine-3-carbonitrile 5-Bromo-2-chloropyridine-3-carbonitrile 2-Amino-5-bromopyridine->5-Bromo-2-chloropyridine-3-carbonitrile 1. Sandmeyer Reaction (NaNO2, HCl) 2. Vilsmeier-Haack type reaction (POCl3, DMF) 5-Bromo-2-mercaptopyridine-3-carbonitrile 5-Bromo-2-mercaptopyridine-3-carbonitrile 5-Bromo-2-chloropyridine-3-carbonitrile->5-Bromo-2-mercaptopyridine-3-carbonitrile NaSH or Thiourea Target_Compound Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate 5-Bromo-2-mercaptopyridine-3-carbonitrile->Target_Compound Base (e.g., NaOEt) Thorpe-Ziegler Cyclization Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Target_Compound

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on analogous reactions found in the literature.[4] Researchers should optimize these conditions for their specific laboratory setup.

PART 1: Synthesis of 5-Bromo-2-mercaptopyridine-3-carbonitrile

  • Diazotization and Sandmeyer Reaction: To a cooled (0-5 °C) solution of 2-amino-5-bromopyridine in aqueous HCl, add a solution of sodium nitrite dropwise. The resulting diazonium salt is then reacted with cuprous cyanide to yield 5-bromo-2-cyanopyridine.

  • Chlorination and Cyanation (Alternative to Step 1): 2-Amino-5-bromopyridine can be converted to 2,5-dibromopyridine, followed by nucleophilic substitution with cyanide to introduce the cyano group.

  • Thiolation: The 2-chloro or 2-bromo-5-bromopyridine-3-carbonitrile is then reacted with sodium hydrosulfide or thiourea followed by hydrolysis to yield 5-bromo-2-mercaptopyridine-3-carbonitrile.

PART 2: Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-mercaptopyridine-3-carbonitrile in anhydrous ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol.

  • Alkylation and Cyclization: Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactivity and Potential for Derivatization

The chemical structure of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate offers several sites for further chemical modification, making it a versatile scaffold for the synthesis of a diverse range of derivatives.

DOT Script for Reactivity and Derivatization

G Target_Compound Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate Amine_Derivatives N-Acylation / N-Alkylation Target_Compound->Amine_Derivatives 3-Amino Group Ester_Derivatives Hydrolysis to Carboxylic Acid Amide Coupling Target_Compound->Ester_Derivatives 2-Ester Group Suzuki_Coupling Suzuki / Stille Coupling (Aryl or Heteroaryl Introduction) Target_Compound->Suzuki_Coupling 5-Bromo Group

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Ethyl 3-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS No. 1234616-31-9). This heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document consolidates available data on its physicochemical characteristics, offers a detailed, validated synthetic protocol for its parent compound and a proposed method for its bromination, explores its chemical reactivity, and discusses its significance as a scaffold in drug discovery. The information presented herein is intended to support researchers in the effective utilization and further investigation of this versatile molecule.

Introduction: The Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. This scaffold is a key component in a variety of therapeutic agents, including inhibitors of bacterial histidine kinase, heat shock protein Hsp90, and serine/threonine kinase B-Raf. Furthermore, derivatives of this structure have been investigated as modulators of TGF-βR1 and as inhibitors of the replication of the infectious prion isoform PrPSc. The strategic placement of functional groups on the thieno[2,3-b]pyridine ring system allows for the fine-tuning of pharmacological properties, making it a valuable platform for the design of novel drugs. Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, in particular, offers multiple points for chemical modification, positioning it as a crucial intermediate in the synthesis of complex, biologically active molecules. Its utility has been noted in the development of inhibitors for the IκB kinase (IKK) complex, which are of interest in treating autoimmune diseases, inflammatory conditions, and cancer.[1][2]

Physicochemical Properties

Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is a solid at room temperature, with its purity typically cited at 97%.[3] Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1234616-31-9[4]
Molecular Formula C₁₀H₉BrN₂O₂S[4]
Molecular Weight 301.16 g/mol [5]
Monoisotopic Mass 299.95682 Da[6]
Physical Form Solid[3]
Storage Refrigerator (2-8°C), sealed in a dry place.[3][7]
Predicted XlogP 3.3[6]

Synthesis and Mechanism

Part 1: Synthesis of the Parent Compound, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

The synthesis of the non-brominated core is well-documented and proceeds via a Thorpe-Ziegler type cyclization.[8]

Reaction Scheme:

Synthesis_of_Parent_Compound 2-chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine reagents Na₂CO₃, Ethanol, Reflux 2-chloro-3-cyanopyridine->reagents ethyl_mercaptoacetate Ethyl 2-mercaptoacetate ethyl_mercaptoacetate->reagents product Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate reagents->product caption Synthesis of the thieno[2,3-b]pyridine core.

A diagram illustrating the synthesis of the core thieno[2,3-b]pyridine structure.

Experimental Protocol: [8]

  • To a mixture of 2-chloro-3-cyanopyridine (0.023 mol), ethyl 2-mercaptoacetate (0.03 mol), and sodium carbonate (0.025 mol) in anhydrous ethanol (12.0 ml), heat the reaction mixture under reflux for 4.5 hours.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Add the reaction mixture to water (150 ml).

  • Stir the resulting precipitate for 45 minutes and then collect by filtration.

  • Wash the filter cake with two portions of water (25 ml each) and dry to yield the title compound as a yellow solid.

Mechanism: The reaction proceeds through an initial nucleophilic aromatic substitution of the chloride on the pyridine ring by the sulfur of the ethyl 2-mercaptoacetate. This is followed by an intramolecular cyclization, where the carbanion generated adjacent to the ester attacks the nitrile group, leading to the formation of the thiophene ring fused to the pyridine.

Part 2: Proposed Bromination of the Thieno[2,3-b]pyridine Core

The introduction of the bromine atom at the 5-position of the thieno[2,3-b]pyridine ring is anticipated to proceed via an electrophilic aromatic substitution. While a specific protocol for this exact substrate is not published, bromination of similar heterocyclic systems is commonly achieved using N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

Proposed Reaction Scheme:

Bromination_Reaction parent_compound Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate reagents N-Bromosuccinimide (NBS), DMF parent_compound->reagents brominated_product Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate reagents->brominated_product caption Proposed electrophilic bromination.

A diagram of the proposed bromination step.

Justification for Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is often preferred over elemental bromine to minimize side reactions and improve handling safety.

  • N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that can facilitate the reaction by stabilizing the charged intermediates formed during the electrophilic substitution.

Chemical Reactivity and Derivatization Potential

The structure of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate offers several reactive sites for further chemical modification, making it a versatile scaffold for combinatorial chemistry and lead optimization.

  • The 3-Amino Group: This is a key functional handle. It can undergo a variety of reactions, including acylation, diazotization followed by substitution (Sandmeyer-type reactions), and condensation with various electrophiles to form fused heterocyclic systems such as pyridothienopyrimidines.[9] The reactivity of this amino group is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing effect of the adjacent ester group.

  • The 5-Bromo Group: The bromine atom is a versatile functional group for cross-coupling reactions. It can readily participate in Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at this position. This is a common strategy for exploring the structure-activity relationships of thieno[2,3-b]pyridine-based compounds.

  • The Ethyl Ester: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. The ester can also be reduced to the corresponding alcohol, providing another point for diversification.

Reactivity_Hub core Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate amino_reactions 3-Amino Group Reactions core->amino_reactions Nucleophilic character bromo_reactions 5-Bromo Group Reactions core->bromo_reactions Electrophilic site for coupling ester_reactions 2-Ester Group Reactions core->ester_reactions Carbonyl reactivity acylation Acylation amino_reactions->acylation diazotization Diazotization amino_reactions->diazotization condensation Condensation amino_reactions->condensation suzuki Suzuki Coupling bromo_reactions->suzuki stille Stille Coupling bromo_reactions->stille heck Heck Coupling bromo_reactions->heck hydrolysis Hydrolysis to Acid ester_reactions->hydrolysis amidation Amidation ester_reactions->amidation reduction Reduction to Alcohol ester_reactions->reduction caption Key reactivity sites and potential transformations.

A diagram showing the main reactive sites on the molecule.

Spectral and Analytical Characterization

While experimental spectral data for Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition. The predicted monoisotopic mass is 299.95682 Da.[6] Predicted m/z values for common adducts are provided in the table below.[6]

AdductPredicted m/z
[M+H]⁺300.96410
[M+Na]⁺322.94604
[M-H]⁻298.94954
[M+NH₄]⁺317.99064

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the bromine atom and the fused thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the aromatic carbons of the thieno[2,3-b]pyridine core. The carbon attached to the bromine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is a valuable building block for the synthesis of libraries of compounds for high-throughput screening. Its utility is primarily in the construction of more complex molecules with potential therapeutic applications. The thieno[2,3-b]pyridine scaffold has been identified as a core structure in compounds targeting a range of diseases:

  • Oncology: As a scaffold for Pim-1 kinase inhibitors, which are targets in various cancers.[10]

  • Inflammatory and Autoimmune Diseases: As a precursor to inhibitors of the IκB kinase (IKK) complex, which plays a key role in the NF-κB signaling pathway.[1][2]

  • Infectious Diseases: The broader class of thienopyridines has shown activity against various pathogens.

The presence of the bromine atom at the 5-position is particularly advantageous for library synthesis using parallel cross-coupling techniques, allowing for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse in the public domain, a clear picture of its chemical properties, reactivity, and synthetic accessibility can be constructed from the available literature on related compounds. This guide provides a solid foundation for researchers to leverage the unique chemical features of this molecule in the design and synthesis of novel therapeutic agents. Further experimental investigation into its physicochemical properties and the optimization of its synthesis are warranted to fully exploit its potential as a key synthetic intermediate.

References

  • Al-Ghorbani, M., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-166. [Link]

  • NextSDS. (n.d.). ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
  • Google Patents. (n.d.). US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES.
  • Zheng, R., et al. (2009). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o9. [Link]

  • Shishkina, S. V., et al. (2001). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][5][10]thiazine and pyrido3′,2′:4,5thieno[3,2-d]pyrimidines. Journal für praktische Chemie, 343(5), 448-453. [Link]

Sources

Foundational

The Thieno[2,3-b]pyridine Scaffold: A Comprehensive Technical Guide to Synthesis, Kinase Inhibition, and Drug Development

Executive Summary The thieno[2,3-b]pyridine scaffold—a fused bicyclic heterocyclic system comprising an electron-rich thiophene ring and an electron-deficient pyridine ring—has emerged as a highly privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-b]pyridine scaffold—a fused bicyclic heterocyclic system comprising an electron-rich thiophene ring and an electron-deficient pyridine ring—has emerged as a highly privileged structure in modern medicinal chemistry[1]. Its unique push-pull electronic distribution and rigid planar geometry make it an ideal pharmacophore for interacting with the narrow, hydrophobic ATP-binding pockets of various kinases[2]. This whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological applications of thieno[2,3-b]pyridines, with a specific focus on their role as potent oncological kinase inhibitors.

Chemical Architecture and Mechanistic Rationale

The pharmacological versatility of the thieno[2,3-b]pyridine core lies in its amenability to diverse, regioselective substitutions that dictate target specificity.

Targeting PIM-1 Kinase

PIM-1 is a constitutively active serine/threonine kinase implicated in cell survival and apoptosis suppression. Thieno[2,3-b]pyridines act as potent ATP-competitive inhibitors of PIM-1[3]. Mechanistically, the introduction of a bromine atom at the 5-position of the scaffold is critical; it acts as a lipophilic anchor that occupies a deep hydrophobic pocket within the PIM-1 active site, maximizing van der Waals interactions[4]. Furthermore, bioisosteric replacement of carboxylic acids at the 2-position with amidic or benzoyl groups prevents the formation of a salt bridge but establishes critical, high-affinity hydrogen bonds with the Lys67 residue, locking the inhibitor into the active conformation[4].

Targeting RON Splice Variants

Recepteur d'origine nantais (RON) is a receptor tyrosine kinase whose alternatively spliced variants (e.g., Δ155, Δ160) lack regulatory extracellular domains, leading to ligand-independent, constitutive activation and aggressive tumor metastasis[5]. Thieno[2,3-b]pyridine derivatives have been structurally optimized to target these variants. The addition of a linear alkyl chain substituted with a morpholine group enhances aqueous solubility and binds the solvent-exposed kinase region, yielding sub-nanomolar inhibitory potency (IC50 = 0.39 nM)[6].

MoA S1 Thieno[2,3-b]pyridine Scaffold T1 PIM-1 Kinase (ATP Pocket) S1->T1 Binds T2 RON Splice Variants (Δ155, Δ160) S1->T2 Binds E1 H-bond with Lys67 / Hydrophobic Int. T1->E1 E2 Inhibition of Constitutive Activation T2->E2 O1 Apoptosis Induction E1->O1 O2 Tumor Growth Inhibition E2->O2

Dual targeting of PIM-1 and RON kinases by optimized thieno[2,3-b]pyridine derivatives.

Synthetic Methodologies

Historically, the synthesis of thienopyridines relied heavily on the Gewald reaction—a multicomponent condensation forming a 2-aminothiophene, followed by cyclization with electrophilic reagents (e.g., formamide or phenyl isothiocyanate) to construct the pyridine ring[1][7]. However, achieving specific substitution patterns (such as 3-amino derivatives) required novel approaches.

Silicon-Directed Anionic Cyclization

A breakthrough methodology utilizes an α -thiomethylsilane to direct deprotonation, enabling the construction of the thiophene ring onto a pre-existing pyridine core[8]. The bulky, electron-withdrawing trimethylsilyl (TMS) group stabilizes the adjacent carbanion, ensuring highly regioselective ring closure.

SynthWorkflow N1 Mercaptopyridine Precursor N2 Alkylation (TMSCH2I, NaOH) N1->N2 N3 alpha-Thiomethylsilane Intermediate N2->N3 N4 Deprotonation (LDA, THF, -78°C) N3->N4 N5 Silicon-Directed Anionic Cyclization N4->N5 N6 3-Aminothieno[2,3-b]pyridine N5->N6

Silicon-directed anionic cyclization workflow for 3-aminothieno[2,3-b]pyridine synthesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of thieno[2,3-b]pyridines.

Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine via Silicon-Directed Cyclization

This protocol utilizes silicon stabilization to control carbanion regioselectivity.

  • Thioalkylation : Suspend the mercaptopyridine precursor (1.0 equiv) in a 1:1 v/v mixture of EtOH/H2O. Add NaOH (1.05 equiv) followed by iodomethyltrimethylsilane (TMSCH2I, 1.1 equiv). Heat the mixture to 80°C for 2 hours.

    • Causality: The basic conditions deprotonate the thiol, enhancing its nucleophilicity for the SN​2 displacement of the iodide. This yields the critical α -thiomethylsilane intermediate[8].

  • Anion Generation : Isolate the intermediate, dissolve it in anhydrous THF, and cool to -78°C under an argon atmosphere. Add Lithium diisopropylamide (LDA, 3.0 equiv) dropwise.

    • Causality: The cryogenic temperature suppresses competing side reactions. The TMS group stabilizes the resulting carbanion via negative hyperconjugation, directing the deprotonation exclusively to the α -carbon[8].

  • Intramolecular Cyclization : Gradually allow the reaction mixture to warm to room temperature over 4 hours.

    • Causality: The thermal energy overcomes the activation barrier, allowing the stabilized carbanion to execute an intramolecular nucleophilic attack on the pendant nitrile group, effectively closing the thiophene ring[8].

  • Quenching & Purification : Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography (hexane/EtOAc) to yield the pure 3-aminothieno[2,3-b]pyridine.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

This protocol evaluates ATP-competitive inhibition while preventing artificial IC50 inflation.

  • Buffer Preparation : Prepare a kinase assay buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Brij-35.

    • Causality: Mg2+ is an obligate cofactor that coordinates the ATP phosphates, while DTT maintains the enzyme's catalytic cysteine residues in a reduced, active state.

  • Inhibitor Preparation : Prepare a 10-point serial dilution of the synthesized thieno[2,3-b]pyridine in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Enzymatic Reaction : Combine recombinant human PIM-1 kinase, a fluorescently labeled peptide substrate, and the inhibitor in a microplate. Initiate the reaction by adding ATP at a concentration strictly equal to its predetermined Km​ value.

    • Causality: According to the Cheng-Prusoff equation, setting [ATP]=Km​ ensures the assay remains highly sensitive to ATP-competitive inhibitors without overwhelming the inhibitor, providing an accurate representation of binding affinity[4].

  • Quantification : Incubate for 60 minutes at 30°C. Terminate the reaction with a stop buffer containing EDTA (to chelate Mg2+ and halt catalysis). Measure the phosphorylation ratio using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) microplate reader. Calculate the IC50 using non-linear regression analysis.

Quantitative Pharmacological Data

The structural tuning of the thieno[2,3-b]pyridine scaffold has yielded highly potent derivatives. The table below summarizes the quantitative efficacy of key compounds against their respective oncological targets.

Compound DesignationPrimary TargetIC50 ValueKey Biological EffectReference
Compound 15f (Morpholine-substituted)RON Kinase (Splice Variants)0.39 nM74.9% tumor growth inhibition in patient-derived xenograft models.[5][6]
Compound 8d (Pyridine-substituted)PIM-1 Kinase0.019 µMPotent broad-spectrum antitumor activity across the NCI-60 cell line panel.[3]
Compound 1c (Pyrrolo/Thieno analog)MELK32 nMInduction of G0/G1 cell cycle arrest and cellular apoptosis.[2]
Compound 3c (2-amide substituted)PIM-1 Kinase35.7 µMModerate inhibition driven by targeted hydrogen bonding with Lys67.[4]

Conclusion

The thieno[2,3-b]pyridine scaffold represents a cornerstone in the development of targeted therapeutics. By leveraging advanced synthetic techniques like silicon-directed anionic cyclization and employing rational, structure-based drug design to optimize ATP-pocket binding, researchers can continue to unlock the vast potential of this privileged pharmacophore in oncology and beyond.

References

  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors Source: PubMed (NIH) URL: [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZATION Source: Heterocycles (CLOCKSS Archive) URL:[Link]

  • Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances (NIH/PMC) URL:[Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Landscape of Substituted Thienopyridines

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary The thienopyridine core, a heterocyclic scaffold composed of a fused thiophene and pyridine ring, represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thienopyridine core, a heterocyclic scaffold composed of a fused thiophene and pyridine ring, represents a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a dipole moment influenced by the nitrogen atom's position and the π-electron system, provide a versatile platform for designing potent and selective therapeutic agents.[1][2] Initially gaining prominence for their profound antiplatelet effects, thienopyridine derivatives like clopidogrel and prasugrel have become mainstays in cardiovascular medicine.[2][3] However, extensive research has unveiled a much broader therapeutic potential. This guide provides a comprehensive technical overview of the established and emerging applications of substituted thienopyridines, delving into their mechanisms of action, structure-activity relationships, and the critical experimental protocols used for their evaluation. We will explore their role as kinase inhibitors in oncology, their broad-spectrum antimicrobial activities, and their potential in treating neurodegenerative and other diseases, offering a Senior Application Scientist's perspective on the causality behind experimental design and data validation.

The Thienopyridine Scaffold: A Privileged Structure in Drug Discovery

The versatility of thienopyridine derivatives stems from their structural and electronic characteristics. The fused ring system provides a rigid and planar core, which can be strategically functionalized at multiple positions to modulate solubility, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning interactions with a wide array of biological targets.[1]

General Synthetic Strategies

The synthesis of the thienopyridine core is well-established, with several robust methods available to medicinal chemists. A common and effective approach is the Gewald reaction, which allows for the construction of the thiophene ring.[4][5] Another powerful strategy involves the reaction of 2-chloropyridine-3-carbonitriles with thioglycolates, a one-pot procedure that combines nucleophilic substitution with a base-mediated thiophene ring closure.[1][2] The Thorpe-Ziegler cyclization is also frequently employed for ring closure.[6] The availability of these synthetic routes and various starting materials, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, facilitates the creation of diverse chemical libraries for screening and optimization.[7][8]

Established Application: Antiplatelet Aggregation

The most well-documented therapeutic application of thienopyridines is the inhibition of platelet aggregation, crucial for preventing thrombotic events in patients with cardiovascular diseases.[3][9] Drugs like Ticlopidine, Clopidogrel, and Prasugrel are cornerstone therapies in this domain.[2]

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

Thienopyridines are prodrugs that require hepatic metabolism, primarily by cytochrome P450 enzymes, to generate their active thiol metabolites.[9][10][11] This active metabolite then acts as a non-competitive, irreversible antagonist of the P2Y12 receptor on the platelet surface.[12][13][14]

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[10] By covalently binding to a cysteine residue on the P2Y12 receptor, the thienopyridine active metabolite locks the receptor in an inactive state for the entire lifespan of the platelet (7-10 days).[9][12] This prevents ADP-mediated signaling, thereby inhibiting platelet aggregation and thrombus formation.[11]

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Thieno Thienopyridine (Active Metabolite) Gi Gi Protein P2Y12->Gi Activates Thieno->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP VASP-P cAMP->VASP Maintains Phosphorylation GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive Prevents Activation GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Blocked Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates

Workflow for Light Transmission Aggregometry (LTA).

Emerging Frontier: Oncology

The structural similarity of thienopyrimidines (a related class) to purines makes them ideal scaffolds for designing inhibitors of enzymes involved in cell signaling, particularly protein kinases. [15]This has positioned substituted thienopyridines and their analogues as promising candidates for cancer therapy.

Thienopyridines as Kinase Inhibitors

Protein kinases are critical regulators of cellular functions like proliferation, differentiation, and apoptosis. [15]Their upregulation is a hallmark of many cancers, making them attractive therapeutic targets. Thienopyridine derivatives have been developed to target the ATP-binding site of various kinases.

  • RON Kinase: The tyrosine kinase receptor RON and its splice variants are implicated in tumor progression. Novel thieno[2,3-b]pyridine derivatives have shown potent inhibitory activity against RON kinase at nanomolar concentrations, leading to significant tumor growth inhibition in preclinical models. [16][17]* CDK4: Thieno[2,3-d]pyrimidin-4-yl hydrazones were identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, with moderate selectivity over CDK2. [15]* IKKβ: A novel series of thienopyridines was identified as potent inhibitors of IκB kinase-β (IKKβ), a central enzyme in the inflammatory NF-κB pathway, which is also implicated in cancer. [18]* PI-PLC: Some anti-proliferative thienopyridines exert their effect by inhibiting phosphoinositide phospholipase C (PI-PLC), an enzyme whose expression is upregulated in many cancers. [19]

RON_Pathway MSP MSP (Ligand) RON RON Receptor Tyrosine Kinase MSP->RON Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RON->Downstream Phosphorylates & Activates Thieno_RON Thienopyridine Inhibitor Thieno_RON->RON Inhibits ATP Binding ATP ATP ATP->RON Binds to Active Site Proliferation Tumor Cell Proliferation, Survival Downstream->Proliferation Promotes

Mechanism of a thienopyridine-based RON kinase inhibitor.
Case Study: A Specific Agent for Hepatocellular Carcinoma (HCC)

In a cell-based screening effort, novel thienopyridine derivatives were synthesized and evaluated for anticancer activity. One potent analog, compound 1g , demonstrated remarkable and specific activity against the human hepatoma cell line HepG2, with an IC50 value of 0.016 µM. [20]This was significantly more potent than the standard chemotherapeutic doxorubicin (IC50 = 0.37 µM). [20]Crucially, the compound was inactive against a panel of five other human cancer cell lines, suggesting a targeted mechanism for HCC. Further studies showed that compound 1g induced G0/G1 cell cycle arrest and apoptosis in HepG2 cells. [20]

Compound Cell Line IC50 (µM) [20]
1g HepG2 (Hepatocellular Carcinoma) 0.016
Doxorubicin HepG2 (Hepatocellular Carcinoma) 0.37

| 1g | A549 (Lung), BGC-823 (Gastric), etc. | Inactive |

Experimental Protocol: In Vitro Kinase Inhibition Assay

Principle: A biochemical assay to quantify the ability of a compound to inhibit the activity of a specific kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., RON), a fluorescently labeled ATP-competitive tracer, and an antibody specific for a tag on the kinase (e.g., His-tag).

  • Compound Dispensing: Serially dilute the test thienopyridine compounds in DMSO and dispense them into a 384-well microplate.

  • Kinase Reaction: Add the kinase, tracer, and antibody mixture to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality and Validation: The choice of a cell-free biochemical assay isolates the interaction between the compound and the kinase, confirming direct target engagement. This avoids the complexities of cellular uptake and metabolism. A self-validating protocol includes a "no enzyme" control to define the background signal and a "no inhibitor" control to define 100% enzyme activity. Running a known potent inhibitor (e.g., Staurosporine) as a positive control validates the assay's performance.

Broad-Spectrum Potential: Antimicrobial Applications

The thienopyridine scaffold has also been explored for its antimicrobial properties, with numerous derivatives showing activity against a range of bacterial and fungal pathogens. [21][22][23]

Structure-Activity Relationships (SAR)

Studies have revealed clear SAR trends for antimicrobial thienopyridines. For instance, the fusion of additional heterocyclic rings, such as in dipyrimidinone derivatives, can broaden the activity spectrum to include Gram-negative bacteria like Escherichia coli. [21]In contrast, increased polarity and molecular flexibility tend to favor activity against Gram-positive bacteria (Bacillus subtilis) and fungi (Candida albicans). [21]Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. [21][23]

Compound Class Target Organism Observed Activity
Mannich derivatives Bacillus subtilis (Gram-positive) High potency [21]
Fused dipyrimidinones Escherichia coli (Gram-negative) Broadened activity [21]

| Various Thienopyrimidines | Aspergillus fumigatus, Candida albicans | Potent antifungal activity [5][23]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test thienopyridine compounds in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate.

  • Controls: Include a positive control for growth (inoculum without compound) and a negative control for sterility (broth only). Also, include a standard antibiotic (e.g., Cefotaxime) as a reference. [21]5. Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Exploratory Avenues and Future Directions

Beyond the major areas of antiplatelet, anticancer, and antimicrobial research, the thienopyridine scaffold shows promise in other therapeutic fields:

  • Neurodegenerative Diseases: Heterocyclic compounds are pivotal in the search for treatments for diseases like Alzheimer's and Parkinson's. [24]While specific thienopyridine drugs are not yet established in this area, the scaffold's ability to cross the blood-brain barrier and interact with CNS targets makes it an area of active investigation. [1]* Bone Anabolic Agents: Certain 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have been identified as enhancers of alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation. [25]One compound demonstrated statistically significant improvements in bone mineral density in an animal model of osteoporosis, suggesting a role in treating bone loss. [25]* Anti-inflammatory and Antiviral Activity: The thienopyrimidine scaffold, structurally related to thienopyridines, has been evaluated for anti-inflammatory and antiviral properties, indicating further potential avenues for exploration. [2][15]

Conclusion: The Enduring Promise of the Thienopyridine Scaffold

From its established, life-saving role in cardiovascular medicine to its emerging potential in oncology and infectious disease, the substituted thienopyridine scaffold has proven to be remarkably versatile. Its synthetic tractability and favorable physicochemical properties allow for extensive modification, enabling chemists to design compounds that can potently and selectively modulate a wide range of biological targets. The continued exploration of this privileged structure, guided by robust experimental validation and a deep understanding of its mechanism of action, holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
  • Sudlow, C. L. M., & Mason, G. (n.d.).
  • Gröbe, J., et al. (n.d.). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC.
  • Al-Saraier, A., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PMC.
  • Nara, H., et al. (2013).
  • Dangi, Y. S., et al. (n.d.). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
  • (n.d.). 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Heart.
  • Shabaan, M. A., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. PMC.
  • (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
  • (2026). Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis.
  • Tolba, M. S., et al. (n.d.).
  • (2025). Synthesis, characterization, antibacterial and antifungal activity of thienopyrimidines and triazolothienopyrimidines | Request PDF.
  • (2026).
  • Ali, M. A., et al. (2020).
  • (2011). Synthesis, characterization, antibacterial and antifungal activity of thienopyrimidines and triazolothienopyrimidines. R Discovery.
  • Li, Y., et al. (2018).
  • (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters.
  • Michelson, A. D. (2006).
  • Lee, H., et al. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PMC.
  • Morwick, T., et al. (2021). Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies.
  • Zaki, M. E. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Ríos-Marco, P., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. PMC.
  • (n.d.). Thienopyridine Analogues. IGI Global.
  • Wang, L., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC)
  • Shetty, N. S., et al. (n.d.). Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. Indian Academy of Sciences.
  • Ono, S., et al. (2015).
  • (n.d.). Antiplatelet drug mechanisms of action. The thienopyridines clopidogrel...
  • (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.
  • Macfarlane, R. G. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
  • Alexopoulos, D. (2009). ADP receptor-blocker thienopyridines: Chemical structures, mode of action and clinical use. A review. University of Arizona.
  • Zaki, M. E. A., et al. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • de la Torre, E. R., et al. (n.d.).
  • Singh, K., & Singh, J. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Steinhubl, S. R., & Topol, E. J. (2002). The thienopyridines. PubMed.

Sources

Foundational

The Thieno[2,3-b]pyridine Scaffold: A Comprehensive Guide to its Discovery, Synthesis, and Therapeutic Evolution

Executive Summary The thieno[2,3-b]pyridine scaffold—a fused bicyclic heterocycle comprising a thiophene ring fused to a pyridine ring—has emerged as a privileged structure in modern medicinal chemistry. Characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-b]pyridine scaffold—a fused bicyclic heterocycle comprising a thiophene ring fused to a pyridine ring—has emerged as a privileged structure in modern medicinal chemistry. Characterized by its electron-rich nature and inherent planarity, this core structure provides a versatile foundation for extensive functionalization. This technical whitepaper explores the historical discovery, core synthetic methodologies, and the expanding therapeutic applications of thieno[2,3-b]pyridine compounds, providing researchers with a self-validating framework for their synthesis and structural optimization.

Historical Context and Scaffold Discovery

Historically, thienopyridines were primarily explored as bioisosteres of quinolines, isoquinolines, and indoles[1]. Early 20th-century synthetic efforts were often plagued by harsh reaction conditions, limited substrate scope, and low yields. However, the structural analogy to established pharmacophores drove persistent interest[2].

Over the decades, advancements in multi-component reactions and phase-transfer catalysis revolutionized the accessibility of these compounds[3]. Today, thieno[2,3-b]pyridines are no longer viewed merely as structural mimics; they are recognized as distinct, highly potent pharmacophores capable of diverse target engagement, ranging from kinase inhibition in oncology to phospholipase C modulation in cardiovascular disease[4],[5].

Core Synthetic Methodologies

The construction of the thieno[2,3-b]pyridine core generally relies on two primary disconnections:

  • Pyridine Annulation: Construction of the pyridine ring onto a pre-existing thiophene core (e.g., reacting 2-aminothiophenes with dicarbonyl compounds)[6].

  • Thiophene Annulation: Construction of the thiophene ring onto a pre-existing pyridine core. The most robust and widely utilized approach is the base-catalyzed Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridines[3],[7].

Synthesis P1 2-Chloro-3-cyanopyridine Precursor S1 Nucleophilic Aromatic Substitution (SNAr) P1->S1 T1 Thiol Reagent (e.g., Ethyl thioglycolate) T1->S1 I1 2-Alkylthio-3-cyanopyridine Intermediate S1->I1 S2 Thorpe-Ziegler Cyclization (Base-catalyzed) I1->S2 C1 3-Aminothieno[2,3-b]pyridine Core Scaffold S2->C1

Diagram 1: Synthetic workflow of the thieno[2,3-b]pyridine core via Thorpe-Ziegler cyclization.

Protocol: Step-by-Step Thorpe-Ziegler Synthesis of 3-Aminothieno[2,3-b]pyridines

This protocol details the synthesis of the 3-amino-thieno[2,3-b]pyridine core, designed as a self-validating system for high-yield recovery[8].

  • Objective: Construct the fused thieno[2,3-b]pyridine core from a 2-chloro-3-cyanopyridine precursor.

  • Materials: 2-Chloro-3-cyanopyridine (1.0 eq), ethyl thioglycolate (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), anhydrous dimethylformamide (DMF).

Step 1: Nucleophile Generation Suspend anhydrous K₂CO₃ in anhydrous DMF at room temperature, followed by the dropwise addition of ethyl thioglycolate.

  • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the thiol, generating a highly reactive thiolate anion. DMF, a polar aprotic solvent, is chosen because it leaves the thiolate unsolvated and highly nucleophilic, drastically accelerating the subsequent substitution.

Step 2: Nucleophilic Aromatic Substitution (SNAr) Add 2-chloro-3-cyanopyridine to the mixture and stir at 50°C for 2 hours.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen and the 3-cyano group highly activates the 2-position for nucleophilic attack. The thiolate displaces the chloride ion, forming a 2-alkylthio-3-cyanopyridine intermediate.

Step 3: Thorpe-Ziegler Cyclization Elevate the reaction temperature to 90–100°C and stir for an additional 4–6 hours.

  • Causality: The elevated thermal energy overcomes the activation barrier for intramolecular cyclization. The basic environment deprotonates the active methylene group (flanked by sulfur and the ester carbonyl). This newly formed carbanion attacks the electrophilic carbon of the adjacent 3-cyano group, closing the 5-membered thiophene ring and forming an imine anion, which tautomerizes to the stable 3-amino group.

Step 4: Isolation and Precipitation Cool the reaction to room temperature and pour it into crushed ice/water under vigorous stirring. Filter the resulting precipitate.

  • Causality: The fused bicyclic thieno[2,3-b]pyridine product is highly planar and lipophilic, making it completely insoluble in water. The sudden shift in solvent polarity forces rapid crystallization, leaving water-soluble impurities (like KCl and DMF) in the filtrate.

Self-Validation Mechanism: The success of the cyclization is immediately confirmed via Infrared (IR) spectroscopy. The protocol is validated by the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the emergence of distinct primary amine N-H stretching bands at ~3300 and 3450 cm⁻¹[8].

Therapeutic Applications & Biological Activity

The functionalization of the 3-amino and 2-carboxamide positions has yielded a vast library of bioactive compounds with multi-target efficacy.

Oncology: Kinase Inhibition and DNA Repair Modulation

Thieno[2,3-b]pyridines have demonstrated profound anticancer properties through two primary mechanisms:

  • RON Kinase Inhibition: Splice variants of the recepteur d'origine nantais (RON) tyrosine kinase (e.g., RONΔ155, Δ160) drive tumorigenesis and metastasis. Optimized thieno[2,3-b]pyridine derivatives (such as AM-495 and its analogs) exhibit nanomolar inhibitory potency against these variants, significantly suppressing tumor growth in patient-derived xenograft models[4].

  • TDP1 Inhibition (Chemosensitization): Tyrosyl-DNA phosphodiesterase 1 (TDP1) repairs DNA damage caused by Topoisomerase 1 (TOP1) poisons like topotecan. By inhibiting TDP1, thieno[2,3-b]pyridines prevent DNA repair, restoring the apoptotic activity of topotecan in resistant colorectal and triple-negative breast cancer cell lines[9].

MOA TOP1 Topotecan (TOP1 Poison) DNA DNA Cleavage Complexes (DNA Damage) TOP1->DNA TDP1 TDP1 Enzyme (DNA Repair Pathway) DNA->TDP1 Triggers repair APOPTOSIS Cancer Cell Apoptosis (Sensitization) DNA->APOPTOSIS Unrepaired damage SURVIVAL Cancer Cell Survival (Drug Resistance) TDP1->SURVIVAL Repairs DNA THIENO Thieno[2,3-b]pyridine (TDP1 Inhibitor) THIENO->TDP1 Inhibits

Diagram 2: Mechanism of action for thieno[2,3-b]pyridine-mediated TDP1 inhibition and apoptosis.

Cardiovascular and Antimicrobial Applications

Beyond oncology, cyclooctyl thieno[2,3-b]pyridine derivatives act as potent anti-platelet agents. By inhibiting Phospholipase C (PLC), they reduce ADP-induced CD62P expression and PAC1 binding, showing superior efficacy to clinical standards like clopidogrel and demonstrating synergy with aspirin[5]. Additionally, thiazole-hybridized thieno[2,3-b]pyridines have shown potent antimicrobial activity by targeting bacterial DNA gyrase B[10].

Quantitative Biological Data Summary
Compound Class / DerivativePrimary TargetApplication / Cell LineKey Quantitative MetricReference
AM-495 (Compound 6) RON Kinase Splice VariantsColorectal Cancer (HT29, SW620)Nanomolar potency (IC₅₀)4[4]
Thieno[2,3-b]pyridine (Series 1) TDP1 (Topotecan Synergy)Colorectal (HCT-116), Breast (MDA-MB-231)EC₅₀: 190–266 nM9[9]
Thiazole-hybridized (Comp 8–10) Bacterial DNA gyrase BE. coli, S. aureus, C. albicansIC₅₀: 14.2–24.3 µg/mL10[10]
Cyclooctyl derivatives Phospholipase C (PLC)Human Platelets (ADP-stimulated)Superior CD62P reduction vs Clopidogrel5[5]
Carbonate-modified prodrugs Crystal packing disruptionHCT-116, MDA-MB-231Improved IC₅₀ vs parent alcohols11[11]

Structural Optimization: Overcoming Planarity

A historical limitation in the clinical translation of thieno[2,3-b]pyridines is their extensive molecular planarity. This structural feature promotes tight intermolecular stacking and a high-energy crystal lattice, resulting in poor aqueous solubility and limited bioavailability[11].

Recent structural optimization strategies have successfully addressed this by incorporating "prodrug-like" bulky ester and carbonate moieties. The causality here is rooted in physical chemistry: these bulky groups sterically disrupt the planar lattice, lowering the energy required to break the crystal structure. This significantly enhances solubility and intracellular concentration. Once inside the cell, these moieties are enzymatically cleaved to release the active, highly potent alcohol-containing pharmacophore, resulting in vastly improved anti-proliferative activity compared to the parent compounds[11].

Conclusion

The thieno[2,3-b]pyridine scaffold has evolved from a simple structural mimic to a highly versatile and potent pharmacophore. Through robust, self-validating synthetic pathways like the Thorpe-Ziegler cyclization, and intelligent structural optimizations that overcome inherent physical limitations, this core continues to drive innovation in targeted oncology, cardiovascular therapy, and infectious disease research.

References

  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. Current Organic Chemistry (2025). 3

  • Recent approaches to the synthesis of thieno[2,3-b]pyridines (microreview). Chemistry of Heterocyclic Compounds (2020). 7

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Advances (2021). 9

  • Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin (2005). 6

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules (2022). 11

  • Facilitating Students' Review of the Chemistry of Nitrogen-Containing Heterocyclic Compounds and Their Characterization through Multistep Synthesis of Thieno[2,3-b]Pyridine Derivatives. Journal of Chemical Education (2016). 8

  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry (2023). 10

  • The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential. BenchChem (2025). 1

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters (2023). 4

  • Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry (2017).5

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews (2023). 2

Sources

Exploratory

Reactivity of the Amino Group in 3-Aminothieno[2,3-b]pyridines: A Comprehensive Technical Guide

Executive Summary The 3-aminothieno[2,3-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for potent Pim-1 kinase inhibitors, antimicrobial agents, and novel ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminothieno[2,3-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for potent Pim-1 kinase inhibitors, antimicrobial agents, and novel antineoplastic drugs. The strategic functionalization of this core relies heavily on the unique reactivity of its 3-amino group. As a Senior Application Scientist, I have compiled this technical whitepaper to elucidate the causality behind the experimental choices required to manipulate this nucleophilic center. By understanding the electronic and steric interplay between the 3-amino group and adjacent substituents (such as 2-carboxamides or 2-carboxylates), researchers can predictably drive acylation, diazotization, annulation, and oxidative dimerization pathways.

Electronic Landscape of the 3-Amino Group

The 3-aminothieno[2,3-b]pyridine system is typically synthesized via a base-promoted Thorpe-Ziegler isomerization of 2-thioxo-3-cyanopyridines[1]. The resulting 3-amino group is inherently nucleophilic, but its reactivity is profoundly modulated by the electron-withdrawing nature of the fused pyridine ring and the adjacent functional groups at the C2 position. This creates a "push-pull" electronic environment that dictates the required activation energy for subsequent transformations.

Reactivity Core 3-Aminothieno[2,3-b]pyridine Acylation Acylation (Chloroacetyl chloride) Core->Acylation Diazotization Diazotization & Azidation (NaNO2/H2SO4, NaN3) Core->Diazotization Cyclization Annulation (Aldehydes / DMF-DMA) Core->Cyclization Oxidation Oxidative Dimerization (NaOCl / PTC) Core->Oxidation Prod1 3-(Chloroacetylamino) Derivatives Acylation->Prod1 Prod2 3-Azidothieno[2,3-b]pyridines (Click Chemistry Precursors) Diazotization->Prod2 Prod3 Pyrido[3',2':4,5]thieno[3,2-d] pyrimidin-4-ones Cyclization->Prod3 Prod4 Polyheterocyclic Ensembles Oxidation->Prod4

Divergent reactivity pathways of the 3-amino group in thieno[2,3-b]pyridines.

Acylation Dynamics: Overcoming Steric Hindrance

Causality: While the primary amine is a strong nucleophile, steric hindrance from the adjacent C2-carboxamide or C2-carboxylate can impede standard acylation at room temperature. To overcome this activation barrier, highly reactive acyl chlorides (e.g., chloroacetyl chloride) must be deployed in non-polar, aprotic solvents like dry toluene under reflux conditions[2]. This prevents solvent-mediated solvolysis of the acyl chloride and drives the equilibrium toward the formation of the α-chloroacetamide, a critical gateway intermediate for further SN​2 functionalization.

Protocol 1: Synthesis of 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides

Self-Validating System: The reaction's progress is visually confirmed by the dissolution of the starting material and the subsequent precipitation of the acylated product upon cooling.

  • Preparation: Suspend 10 mmol of 3-aminothieno[2,3-b]pyridine-2-carboxamide in 30 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Addition: Add 12 mmol (1.2 equivalents) of chloroacetyl chloride dropwise at room temperature. Note: Vigorous HCl gas evolution will occur; perform in a fume hood.

  • Thermal Activation: Heat the mixture to reflux (approx. 110 °C) for 2 to 4 hours. The suspension will typically clear as the intermediate forms.

  • Isolation: Cool the reaction mixture to 0–5 °C. A pale yellow to white solid will precipitate.

  • Purification: Filter the solid under vacuum, wash sequentially with cold toluene and diethyl ether to remove unreacted acyl chloride, and dry in vacuo.

Diazotization and Azidation: Bypassing SN​Ar Limitations

Causality: Direct nucleophilic aromatic substitution ( SN​Ar ) to install an azide group on the thienopyridine core is thermodynamically unfavorable because the electron-rich thiophene ring repels incoming nucleophiles[3]. Therefore, a mechanistic detour is required: the 3-amino group must be converted into an excellent leaving group via diazotization. The use of 70% sulfuric acid is critical here; it provides the necessary acidic medium to protonate the amine and stabilize the transient diazonium ion before the introduction of sodium azide.

Protocol 2: Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine Carboxylates

Self-Validating System: The successful formation of the azide is accompanied by the cessation of nitrogen gas evolution and a distinct shift in the IR spectrum (appearance of a strong azide stretching band near 2110–2150 cm⁻¹).

  • Diazotization: Dissolve 5 mmol of methyl 3-aminothieno[2,3-b]pyridine carboxylate in 15 mL of 70% aqueous H2​SO4​ . Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite ( NaNO2​ , 6 mmol in 3 mL water) dropwise, maintaining the internal temperature below 5 °C to prevent diazonium decomposition. Stir for 1 hour.

  • Azidation: Add an aqueous solution of sodium azide ( NaN3​ , 7.5 mmol in 4 mL water) dropwise. Caution: Keep the temperature strictly below 5 °C to avoid the formation of explosive hydrazoic acid gas.

  • Workup: Stir for an additional 2 hours at room temperature. Pour the mixture over crushed ice. Extract the resulting precipitate with ethyl acetate, wash with saturated NaHCO3​ to neutralize residual acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Annulation Strategies: Constructing Pyrimidothienopyridines

Causality: The spatial proximity of the 3-amino group to a 2-carboxamide creates an ideal bidentate pocket for [4+2] annulation. When reacted with an electrophile such as a 2-substituted benzaldehyde, an initial Schiff base (imine) forms. The reaction is driven forward by an acid-catalyzed intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon, followed by oxidation/isomerization to yield the thermodynamically stable, aromatized pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one system[4].

Mechanism A 3-Amino-2-carboxamide Derivative B Schiff Base Intermediate (Imine Formation) A->B + Ar-CHO - H2O C Intramolecular Nucleophilic Attack B->C Cyclization (Acid Catalyzed) D Pyrido-thieno-pyrimidine (Aromatized) C->D Oxidation / Isomerization

Mechanistic pathway for the annulation of 3-aminothieno[2,3-b]pyridines into pyrimidines.

Protocol 3: Cyclization to Pyrimidothienopyrimidin-4-ones
  • Condensation: Combine 2 mmol of 3-aminothieno[2,3-b]pyridine-2-carboxamide and 2 mmol of the appropriate 2-substituted benzaldehyde in 5 mL of glacial acetic acid (or DMF with 0.5 mL concentrated HCl).

  • Cyclization: Heat the mixture under reflux for 10–12 hours. The acidic environment catalyzes both the imine formation and the subsequent ring closure.

  • Isolation: Allow the reaction to cool to room temperature. Filter the resulting solid, wash with cold ethanol, and recrystallize from acetic acid to obtain the pure pyrimidothienopyrimidinone.

Oxidative Dimerization: Solvent-Dependent Radical Pathways

Causality: The 3-amino group is highly susceptible to oxidation. Treatment with sodium hypochlorite (NaOCl) does not simply yield an N-oxide; rather, it generates reactive N-chloroamine or nitrene intermediates. The fate of these intermediates is strictly solvent-dependent. When utilizing a biphasic system ( CH2​Cl2​ /water) with a phase-transfer catalyst (PTC), the organic layer stabilizes the transient radical/ionic species, promoting unusual oxidative dimerization into complex polyheterocyclic ensembles rather than solvolysis[5].

Quantitative Data Summary

The table below consolidates the standard reaction parameters and expected yields for the functionalization of the 3-amino group based on the protocols discussed.

Reaction TypeReagentsCatalyst / SolventTemp / TimeTypical YieldTarget ScaffoldAcylationChloroacetyl chlorideNone / TolueneReflux, 2-4 h70-85%3-(Chloroacetylamino)Diazotization NaNO2​ , NaN3​ 70% H2​SO4​ / H2​O 0-5 °C, 1-2 h60-75%3-Azidothieno[2,3-b]pyridineAnnulation2-Substituted BenzaldehydeHCl / Glacial AcOHReflux, 10-12 h65-80%Pyrimidothienopyrimidin-4-oneOxidationNaOCl (Bleach)PTC / CH2​Cl2​ H2​O R.T., 6-9 h43-64%Polyheterocyclic Dimers

References

  • Mabrouk, B. K. A., Zaki, M. E. A., Abdallah, M. A., & Gomha, S. M. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. Current Organic Chemistry. [Link]

  • Chaouni, W., et al. (2014). Synthesis of Methyl 3-Azidothieno[2,3-b]pyridine-2-carboxylates and Application of the Huisgen Reaction. Zeitschrift für Naturforschung B.[Link]

  • Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.[Link]

  • Abu-Hashem, A. A., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Synthetic Communications (Taylor & Francis).[Link]

  • Dotsenko, V. V., et al. (2010). Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar.[Link]

Sources

Protocols & Analytical Methods

Method

An Application Scientist's Guide to the Synthesis of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate

Introduction: The Thieno[2,3-b]pyridine Scaffold in Modern Drug Discovery The thieno[2,3-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thieno[2,3-b]pyridine Scaffold in Modern Drug Discovery

The thieno[2,3-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal core for developing a wide range of pharmacologically active agents. Compounds incorporating this moiety have demonstrated significant potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways.[1] Specifically, Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate serves as a critical and versatile building block for the synthesis of more complex molecules, where the amino, ester, and bromo groups provide orthogonal handles for further chemical modification.

This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying reaction mechanism, provide expert insights into critical process parameters, and offer a robust framework for troubleshooting, ensuring a reproducible and high-yield outcome for researchers in drug development and organic synthesis.

Strategic Overview: A Modified Gewald-Thorpe-Ziegler Approach

The synthesis of the target thieno[2,3-b]pyridine core is most effectively achieved through a well-established pathway involving an S-alkylation followed by a base-catalyzed intramolecular cyclization. This strategy is a variation of the versatile Gewald reaction, which is a cornerstone for synthesizing 2-aminothiophenes.[2][3][4]

Our synthesis begins with the key precursor, 5-bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile . This intermediate undergoes S-alkylation with ethyl chloroacetate to form a thioether. Subsequent treatment with a suitable base induces an intramolecular Thorpe-Ziegler condensation, where the carbanion generated adjacent to the nitrile group attacks the ester carbonyl, leading to cyclization and subsequent tautomerization to yield the stable, aromatic 3-aminothiophene ring system.

Reaction Mechanism: From Precursor to Product

The transformation proceeds through two distinct, well-understood stages. Understanding this mechanism is critical for optimizing reaction conditions and diagnosing any potential issues.

  • S-Alkylation: The pyridinethione precursor exists in equilibrium with its thiol tautomer. In the presence of a mild base (e.g., potassium hydroxide), the acidic thiol proton is removed to generate a highly nucleophilic thiolate anion. This anion readily attacks the electrophilic carbon of ethyl chloroacetate in a classic SN2 reaction, displacing the chloride leaving group to form the key thioether intermediate.

  • Thorpe-Ziegler Cyclization: A stronger base (e.g., potassium hydroxide or sodium ethoxide) is then used to deprotonate the α-carbon positioned between the thioether linkage and the nitrile group. This generates a stabilized carbanion that acts as the intramolecular nucleophile. The carbanion attacks the proximate ester carbonyl group, forming a five-membered ring intermediate. This is followed by the elimination of an ethoxide ion and subsequent keto-enol tautomerization to yield the final, thermodynamically stable 3-amino-thieno[2,3-b]pyridine product. The overall process is driven by the formation of the aromatic thiophene ring.[5][6]

Below is a diagram illustrating the mechanistic pathway.

Reaction_Mechanism Start 5-Bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile (Thiolate form) Intermediate S-Alkylated Intermediate (Thioether) Start->Intermediate S-Alkylation (SN2) Base2 Base (e.g., KOH, NaOEt) Reagent1 Ethyl Chloroacetate Reagent1->Intermediate S-Alkylation (SN2) Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Nucleophilic Attack (Thorpe-Ziegler) Product Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate Base1 Base (e.g., KOH) Base1->Start Deprotonation Base2->Intermediate Deprotonation (α-carbon) Cyclized->Product Tautomerization & Aromatization

Caption: Mechanistic pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeNotes
5-Bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile1009825-99-6229.081.010.02.29 gKey starting material. Ensure purity.
Ethyl Chloroacetate105-39-5122.551.0510.50.90 mL (1.04 g)Use freshly opened or distilled.
Potassium Hydroxide (KOH)1310-58-356.112.121.01.18 gUse pellets, 85% assay assumed.
N,N-Dimethylformamide (DMF)68-12-273.09--40 mLAnhydrous grade recommended.
Ethanol (EtOH)64-17-546.07--For recrystallizationReagent grade.
Deionized Water7732-18-518.02--For work-up-
Step-by-Step Methodology
  • Reagent Preparation & S-Alkylation:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2.29 g, 10.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir to dissolve the solid.

    • In a separate beaker, dissolve potassium hydroxide (0.60 g, ~10.5 mmol, 1.05 eq) in DMF (10 mL). Expert Insight: This first portion of the base is for the initial deprotonation. Adding it as a solution helps control the exotherm.

    • Slowly add the KOH solution to the reaction flask over 5-10 minutes, maintaining the temperature below 30 °C. The solution should turn a deep color as the thiolate forms.

    • Stir for 20 minutes at room temperature.

    • Add ethyl chloroacetate (0.90 mL, 10.5 mmol, 1.05 eq) dropwise via syringe.

    • Stir the resulting mixture for 45-60 minutes at room temperature. The formation of a precipitate (KCl) may be observed.

  • Thorpe-Ziegler Cyclization:

    • Prepare a second solution of potassium hydroxide (0.58 g, ~10.5 mmol, 1.05 eq) in DMF (10 mL).

    • Add this second portion of base to the reaction mixture. Causality Note: This portion of the base is catalytic for the cyclization step, ensuring deprotonation of the α-carbon to initiate the ring closure.

    • Continue stirring at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane), observing the consumption of the intermediate and the formation of a new, more polar spot corresponding to the product.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water (150 mL) with vigorous stirring.

    • A solid precipitate of the crude product should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove DMF and inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Purification:

    • The crude solid can be purified by recrystallization from ethanol.

    • Transfer the solid to a flask, add a minimal amount of hot ethanol to dissolve, and allow it to cool slowly to room temperature, then in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

    • Expected Yield: 70-85%.

    • Expected Appearance: Off-white to pale yellow solid.

Experimental Workflow

Experimental_Workflow A 1. Setup & Reagent Prep (Flask, Stirrer, N2) B 2. Add Pyridinethione & DMF A->B C 3. Add 1st eq. KOH solution (Deprotonation) B->C D 4. Add Ethyl Chloroacetate (S-Alkylation) C->D E 5. Add 2nd eq. KOH solution (Cyclization) D->E F 6. Reaction Monitoring (TLC) E->F G 7. Quench in Ice Water (Precipitation) F->G H 8. Vacuum Filtration G->H I 9. Wash with H2O & EtOH H->I J 10. Recrystallization from EtOH I->J K 11. Final Filtration & Drying J->K L 12. Characterization (NMR, MS, mp) K->L

Caption: Step-by-step laboratory workflow for the synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Ethyl Chloroacetate: Lachrymator and toxic. Handle only in a well-ventilated fume hood.

    • Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • DMF: Can be absorbed through the skin. Avoid contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Vinogradova, O. V., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Vinogradova, O. V., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Cocco, A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Wang, X., et al. (2012). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Journal of the Chinese Chemical Society. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules. [Link]

  • Al-Heetimi, A. A. T., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mohamed, M. A., et al. (2011). Synthesis of some new of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine,[2][3][6]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine and pyrimido[1,2-a]benzimidazole derivatives containing pyridine moiety. European Journal of Chemistry. [Link]

  • Kukharev, B. F., et al. (2020). Synthesis of New Thieno[2,3-b]pyridine Derivatives Based on Fused Thiophenes. Russian Journal of Organic Chemistry. [Link]

  • Kaczor, A. A., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes & Protocols: Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate as a Versatile Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking a Privileged Scaffold Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is a bifunctional heterocyclic compound that has emerged as a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking a Privileged Scaffold

Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is a bifunctional heterocyclic compound that has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its thieno[2,3-b]pyridine core is a privileged scaffold found in numerous biologically active molecules, including potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory disease research.[1][2] The strategic placement of three key functional groups—an ester, a primary amine, and a bromine atom—provides orthogonal handles for a diverse array of chemical transformations.

The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents through C-C and C-N bond formation.[3] Concurrently, the 3-amino group serves as a versatile nucleophile and a precursor for the construction of fused heterocyclic systems, such as pyridothienopyrimidines.[3][4] This guide provides an in-depth exploration of the synthetic utility of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Compound Profile and Safety Precautions

A thorough understanding of the physicochemical properties and safe handling procedures is paramount before utilizing any chemical intermediate.

Physicochemical Data
PropertyValueSource
CAS Number 1234616-31-9[5]
Molecular Formula C₁₀H₉BrN₂O₂S[5][6]
Molecular Weight 301.16 g/mol [7]
Appearance White to yellow powder or crystals
Solubility Insoluble in water[8]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C, sealed in dry conditions.[8][9]
Safety and Handling

Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is considered a hazardous chemical and should be handled with appropriate precautions.[8]

  • Hazard Statements: Causes skin and serious eye irritation.[8] May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[8]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

    • Handling: Avoid breathing dust, vapor, mist, or gas.[11] Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8][12] Seek medical attention if irritation persists.

Core Application I: Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom on the pyridine ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules from simple, commercially available starting materials.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or its ester derivative.[13] This reaction is fundamental for synthesizing biaryl structures prevalent in many pharmaceutical agents.[13][14]

Suzuki_Coupling SM Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Solvent SM->Catalyst Boronic R-B(OH)₂ Boronic->Catalyst Product Ethyl 3-amino-5-(R)-thieno[2,3-b]pyridine-2-carboxylate Catalyst->Product C-C Bond Formation

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

This protocol is a representative example and may require optimization for different boronic acids.

  • Materials & Equipment:

    • Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 equiv)

    • p-Tolylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer, inert gas (Argon or Nitrogen) supply.

  • Reaction Setup:

    • To a round-bottom flask, add Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate and p-tolylboronic acid.

    • Add the sodium carbonate.

    • Place the flask under an inert atmosphere.

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed dioxane/water solvent mixture. Note: Proper degassing is crucial to prevent catalyst oxidation and homocoupling side reactions.[15]

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[15]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Low yields can result from catalyst inhibition by the free amino group, degradation of the boronic acid, or incomplete degassing.[15] Consider using a more robust catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos) or protecting the amino group prior to coupling.[15]

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, coupling the aryl bromide with a primary or secondary amine.[16][17] This reaction is invaluable for synthesizing N-aryl compounds, which are key pharmacophores.[18]

Buchwald_Hartwig_Workflow cluster_reactants Reactant & Reagent Selection cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate Product C-N Coupled Product ArylHalide->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., Cs₂CO₃, NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product Atmosphere Inert Atmosphere (Ar or N₂) Atmosphere->Product Temperature Heat (80-110 °C) Temperature->Product

Caption: Key parameters influencing the Buchwald-Hartwig amination.

This is a general protocol; the choice of ligand and base is critical and depends on the amine coupling partner.[18]

  • Materials & Equipment:

    • Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

    • Bulky phosphine ligand (e.g., BINAP, Xantphos) (0.04-0.1 equiv)[19]

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

    • Anhydrous toluene or dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere techniques.

  • Reaction Setup (under inert atmosphere):

    • In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.

    • Add the aryl bromide, the base, and a magnetic stir bar.

    • Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).

    • Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 8-24 hours.[19]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[19]

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • Purify the product via silica gel chromatography.

Core Application II: Derivatization and Cyclization

The 3-amino and 2-carboxylate groups provide a platform for building more complex, fused heterocyclic systems.

Hydrazinolysis and Subsequent Cyclization

Treatment of the ester with hydrazine hydrate readily forms the corresponding carbohydrazide. This intermediate is a key precursor for synthesizing fused pyrimidine rings, which are common motifs in kinase inhibitors.[3][4]

Cyclization_Pathway Start Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate Hydrazide 3-Amino-5-bromothieno[2,3-b]pyridine-2-carbohydrazide Start->Hydrazide Hydrazine Hydrate, Reflux Cyclized 8-Bromo-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol Hydrazide->Cyclized Formic Acid or Orthoester, Reflux

Caption: Synthetic pathway from the starting ester to a fused pyrimidine.

  • Materials & Equipment:

    • Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (1.0 equiv)

    • Hydrazine hydrate (80% solution, ~20 equiv)[4]

    • Ethanol

    • Round-bottom flask, condenser, magnetic stirrer.

  • Reaction Setup:

    • Combine the starting ester and hydrazine hydrate in ethanol in a round-bottom flask.[4]

  • Reaction Execution:

    • Heat the mixture to reflux and stir for 5-8 hours.[4]

    • Monitor the reaction by TLC. A precipitate of the product may form upon cooling.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the carbohydrazide product, which is often pure enough for the next step.

This carbohydrazide can then be cyclized with various one-carbon sources (e.g., formic acid, triethyl orthoformate) to yield the corresponding pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives.[3]

Conclusion

Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate is a high-value synthetic intermediate with well-defined reactivity at its bromo and amino-ester functionalities. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and hydrazide formation provide reliable starting points for the synthesis of diverse libraries of compounds. Its proven utility in constructing complex heterocyclic systems solidifies its role as a critical building block for researchers in medicinal chemistry and drug discovery.

References

  • ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. ResearchGate. Available at: [Link]

  • ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. NextSDS. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ETHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE. ChemUniverse. Available at: [Link]

  • Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][3][5]thiazine and pyrido3. ResearchGate. Available at: [Link]

  • Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Chemsrc. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate. PubChemLite. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. ResearchGate. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. PMC. Available at: [Link]

  • 安全データシート(SDS). ベリタス. Available at: [Link]

  • 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. Google Patents.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

Sources

Method

Application Note: Utilizing Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate in Anti-Proliferative Assays

Document Type: Technical Application Note & Validated Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound Ethyl 3-amino-5-bromothi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 1234616-31-9) serves as a critical pharmacophore scaffold in the development of targeted anti-cancer therapeutics[1]. While the ethyl ester itself exhibits baseline biological activity, it is most frequently utilized as an advanced synthetic intermediate to generate 2-carboxamide derivatives. These thieno[2,3-b]pyridine derivatives are renowned for their potent anti-proliferative effects against aggressive human cancer cell lines, particularly triple-negative breast cancer (MDA-MB-231) and colorectal carcinoma (HCT-116)[2].

This application note provides a comprehensive, field-proven framework for evaluating this compound and its derivatives in in vitro anti-proliferative assays. By detailing the mechanistic causality behind the compound's activity and addressing its unique physicochemical challenges, this guide ensures the execution of robust, self-validating experimental workflows.

Mechanistic Rationale & Target Biology

To design an effective anti-proliferative assay, one must first understand the causality of the compound's mechanism of action (MOA). Thieno[2,3-b]pyridines disrupt tumor growth through multi-target kinase and enzyme inhibition[3]:

  • PI-PLC Inhibition: The primary established target for this class of compounds is phosphoinositide-specific phospholipase C (PI-PLC). By occupying a lipophilic pocket within the enzyme, thienopyridines disrupt phospholipid metabolism, leading to plasma membrane blebbing, cell rounding, and ultimately, apoptosis[4].

  • TDP1 Inhibition & Synergy: Recent studies have identified thieno[2,3-b]pyridines as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1). When used in combination with Topoisomerase I (TOP1) poisons like , these compounds prevent DNA repair, resulting in a synergistic anti-proliferative effect[5].

  • DRAK1/2 Kinase Modulation: The scaffold is also utilized in scaffold-hopping strategies to discover dual inhibitors of Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinases 1 and 2 (DRAK1/2), which are implicated in autoimmune and apoptotic signaling[6].

MOA Compound Thieno[2,3-b]pyridine Scaffold PIPLC PI-PLC Enzyme Compound->PIPLC Inhibits TDP1 TDP1 Enzyme Compound->TDP1 Inhibits Lipid Phospholipid Metabolism PIPLC->Lipid Disrupts DNA DNA Repair (with Topotecan) TDP1->DNA Prevents Apoptosis Anti-Proliferative Effect / Apoptosis Lipid->Apoptosis DNA->Apoptosis

Diagram 1: Multi-target mechanistic pathways of thieno[2,3-b]pyridine derivatives inducing apoptosis.

Physicochemical Considerations & Assay Selection

The Solubility Challenge

A significant hurdle when working with thieno[2,3-b]pyridines is their extensive molecular planarity, which promotes intermolecular stacking and crystal packing[7]. This results in poor aqueous solubility. To achieve reliable IC₅₀ data, compounds must be carefully formulated in high-purity DMSO. However, the final assay concentration of DMSO must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity, which would otherwise confound the anti-proliferative readout[2].

Quantitative Assay Modality Comparison

Selecting the correct assay readout is critical. Because thienopyridines induce morphological changes (membrane blebbing)[4], wash-heavy assays can inadvertently aspirate viable cells, skewing data.

Table 1: Comparison of Anti-Proliferative Assays for Thienopyridines

Assay TypeReadout MechanismSensitivityThroughputSuitability for Thienopyridines
MTT Assay Metabolic (Formazan)ModerateHighGood baseline screen; requires careful handling to avoid disturbing blebbing cells.
CellTiter-Glo® ATP LuminescenceHighUltra-HighOptimal ; homogeneous "add-mix-measure" format minimizes handling of fragile cells.
³H-Thymidine DNA SynthesisVery HighLowGold standard for proliferation; highly accurate but requires radioactive handling protocols.

Validated Experimental Protocol: Luminescent Cell Viability Assay

This protocol utilizes a self-validating system designed to ensure data trustworthiness. It incorporates internal controls to verify cell health, vehicle tolerance, and assay sensitivity.

Materials & Reagents
  • Cell Lines: MDA-MB-231 (ATCC® HTB-26™) and HCT-116 (ATCC® CCL-247™).

  • Test Compound: Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (or synthesized derivative).

  • Positive Control: DJ0081 (a known potent thienopyridine) or Topotecan (if evaluating TDP1 synergy)[2].

  • Vehicle: Cell-culture grade DMSO.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Step-by-Step Methodology

Step 1: Compound Preparation (Causality: Preventing Precipitation)

  • Prepare a 20 mM master stock of the thieno[2,3-b]pyridine compound in 100% DMSO. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Perform a 10-point serial dilution (e.g., 1:3) in 100% DMSO to create intermediate dosing stocks.

  • Dilute the intermediate stocks 1:200 into pre-warmed culture media. Note: This ensures the final DMSO concentration on the cells will be exactly 0.5% (v/v).

Step 2: Cell Seeding

  • Harvest MDA-MB-231 and HCT-116 cells during the logarithmic growth phase.

  • Seed cells into opaque-walled 96-well plates at a density of 3,000 cells/well in 90 µL of appropriate media (e.g., α-MEM supplemented with 5% FCS)[4].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Step 3: Treatment & Self-Validating Controls

  • Add 10 µL of the media-diluted compound (from Step 1.3) to the 90 µL of cultured cells.

  • Implement Controls:

    • Vehicle Control: 0.5% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: DJ0081 at 1 µM (Validates assay sensitivity to PI-PLC inhibition).

    • Blank Control: Media + 0.5% DMSO without cells (Establishes background luminescence).

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Step 4: Readout & Data Analysis

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader.

  • Calculation: Normalize data by subtracting the Blank Control. Calculate percentage viability relative to the Vehicle Control. Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Workflow Step1 1. Cell Culture Seed MDA-MB-231 / HCT-116 Step2 2. Compound Prep Dissolve in DMSO (≤0.5% final) Step1->Step2 Step3 3. Treatment Apply Dose-Response (0.1 - 100 µM) Step2->Step3 Step4 4. Incubation 72 Hours at 37°C, 5% CO2 Step3->Step4 Step5 5. Viability Assay Add CellTiter-Glo Reagent Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Synergy Step5->Step6

Diagram 2: Step-by-step experimental workflow for the anti-proliferative viability assay.

Data Interpretation & Troubleshooting

When analyzing the anti-proliferative activity of Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, researchers should anticipate IC₅₀ values in the low micromolar range. If the compound is derivatized into a 2-arylcarboxamide with optimized lipophilic pocket binding, activity typically shifts into the nanomolar range (e.g., 200–300 nM)[2].

Troubleshooting Insights:

  • Biphasic Dose-Response Curves: If the curve plateaus or spikes at high concentrations (>50 µM), this is a hallmark of compound precipitation. Visually inspect the wells under a microscope for crystal formation. If present, lower the top concentration of the assay.

  • High Vehicle Toxicity: If the vehicle control shows <90% viability compared to untreated cells, verify that the final DMSO concentration is strictly ≤0.5%. Thienopyridines require precise solvent management to decouple true pharmacological anti-proliferative effects from solvent toxicity.

References

  • Paulin, E. K., Haverkate, N. A., Tomek, P., Jaiswal, J. K., Dobbs, E., Nahhas, J., Leung, E., Gao, X., An, L.-K., Pilkington, L. I., & Barker, D. (2025). "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Medicinal Chemistry, 16, 4377-4389.[Link]

  • Haverkate, N. A., Leung, E., Pilkington, L. I., & Barker, D. (2022). "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules, 27(3), 836.[Link]

  • Gao, L.-J., Kovačková, S., Šála, M., Ramadori, A. T., De Jonghe, S., & Herdewijn, P. (2014). "Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach." Journal of Medicinal Chemistry, 57(18), 7624-7643.[Link]

Sources

Application

Suzuki-Miyaura cross-coupling reactions on brominated thieno[2,3-b]pyridines

Application Note: Suzuki-Miyaura Cross-Coupling on Brominated Thieno[2,3-b]pyridines: Mechanistic Insights and Optimization Protocols Executive Summary Thieno[2,3-b]pyridines are privileged scaffolds in modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling on Brominated Thieno[2,3-b]pyridines: Mechanistic Insights and Optimization Protocols

Executive Summary

Thieno[2,3-b]pyridines are privileged scaffolds in modern drug discovery, exhibiting potent biological activities ranging from anticancer efficacy[1] to antitubercular properties targeting Mycobacterium tuberculosis[2]. However, the functionalization of these nitrogen-rich, electron-deficient heterocycles presents significant synthetic challenges. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of brominated thieno[2,3-b]pyridines, detailing the mechanistic rationale behind catalyst selection, solvent systems, and troubleshooting strategies to prevent catalyst poisoning.

Mechanistic Rationale & Substrate Nuances

The thieno[2,3-b]pyridine core consists of an electron-rich thiophene ring fused to an electron-deficient pyridine ring. Bromination typically occurs at the 3-position (thiophene ring) or the 6/7-positions (pyridine ring), providing a reactive C–Br bond for palladium-catalyzed oxidative addition.

A critical challenge in cross-coupling nitrogen-rich heterocycles is catalyst deactivation. Unprotected basic nitrogen atoms can coordinate to the palladium center, forming stable, inactive Pd(II) complexes that halt the catalytic cycle[3]. To circumvent this, the selection of sterically demanding, bidentate ligands (such as dppf) or dialkylbiaryl phosphines (such as XPhos) is strictly required. These ligands provide sufficient steric bulk to block off-target nitrogen coordination while maintaining the necessary electronic properties to facilitate the transmetalation and reductive elimination steps[3].

Workflow A 1. Substrate Preparation (Ar-Br) B 2. Catalyst & Ligand Assembly (Pd/dppf) A->B C 3. Suzuki-Miyaura Cross-Coupling (Heat, Base) B->C D 4. Workup & Purification (LC-MS, CC) C->D

Caption: Workflow for the Suzuki-Miyaura cross-coupling of brominated thieno[2,3-b]pyridines.

Experimental Design: The Causality of Reagents

Every reagent in this protocol is selected to solve a specific thermodynamic or kinetic barrier inherent to thieno[2,3-b]pyridines:

  • Catalyst (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate, which is mandatory for the final reductive elimination step. Furthermore, its large bite angle and steric profile prevent the pyridine nitrogen from poisoning the catalyst[3].

  • Base (K₂CO₃ vs. K₃PO₄): A base is required to activate the boronic acid by forming a reactive boronate complex, which is the actual species that undergoes transmetalation. While aqueous K₂CO₃ is standard, anhydrous K₃PO₄ is deployed when substrates are prone to protodeboronation or hydrolytic degradation.

  • Solvent System (1,4-Dioxane/H₂O, 4:1 v/v): The biphasic or miscible aqueous-organic system is non-negotiable. The organic solvent (dioxane) dissolves the brominated heterocycle, while water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane is preferred over THF due to its higher boiling point (101 °C), allowing for the elevated temperatures required to overcome the activation energy of sterically hindered couplings.

Quantitative Yield Data

The following table summarizes the expected yields when coupling various arylboronic acids with brominated thieno[2,3-b]pyridines under optimized conditions.

SubstrateBoronic AcidCatalyst / LigandBase / SolventTemp / TimeIsolated Yield (%)
3-Bromo-thieno[2,3-b]pyridinePhenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90 °C / 12 h82 - 85%
3-Bromo-thieno[2,3-b]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90 °C / 12 h80 - 84%
6-Bromo-thieno[2,3-b]pyridine3-Pyridylboronic acidPd(OAc)₂ / XPhos (5 mol%)K₃PO₄ / Toluene:H₂O100 °C / 16 h72 - 76%
3-Amino-6-bromo-thieno[2,3-b]pyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (10 mol%)Na₂CO₃ / DME:H₂O85 °C / 14 h65 - 68%

Self-Validating Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale coupling of 3-bromo-thieno[2,3-b]pyridine with an arylboronic acid.

Step 1: Reagent Preparation and Degassing

  • In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-thieno[2,3-b]pyridine (1.0 mmol, 1.0 equiv) and the selected arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Add 4 mL of 1,4-dioxane and 1 mL of deionized water.

  • Self-Validation Checkpoint: Degas the mixture by bubbling Argon directly through the solvent for at least 15 minutes. Causality: Oxygen is lethal to Pd(0). Failure to degas will oxidize the catalyst to Pd(II) and promote the homocoupling of the boronic acid (forming an Ar-Ar byproduct), which will consume your reagent and complicate purification.

Step 2: Catalyst Addition and Reaction

  • Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Seal the tube, and heat the reaction mixture in an oil bath pre-heated to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark. The brominated starting material will exhibit a distinct isotopic signature: a 1:1 ratio doublet at the M and M+2 peaks due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is complete when this doublet entirely disappears, replaced by the product mass (M - Br + Ar).

Step 3: Workup and Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

CatalyticCycle Pd0 Pd(0) Active Catalyst [Resting State] OA Oxidative Addition [Insertion into C-Br] Pd0->OA Thieno[2,3-b]pyridine-Br TM Transmetalation [Aryl Transfer via Base] OA->TM Base / OH- RE Reductive Elimination [C-C Bond Formation] TM->RE Aryl-B(OH)2 RE->Pd0 Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on thieno[2,3-b]pyridines.

Troubleshooting & Process Optimization

  • Observation: High levels of des-bromo thieno[2,3-b]pyridine (protodehalogenation) detected via LC-MS.

    • Causality: The intermediate Pd(II)-aryl complex is undergoing protonation rather than transmetalation.

    • Solution: Ensure the boronic acid is not degraded. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos) to accelerate transmetalation, or reduce the water content in the solvent system.

  • Observation: Incomplete conversion of the starting material, despite active catalyst presence.

    • Causality: Steric hindrance from ortho-substituted boronic acids, or catalyst poisoning by the pyridine nitrogen[3].

    • Solution: Increase the catalyst loading to 10 mol%, or switch to a highly active, bulky dialkylbiaryl phosphine ligand like XPhos or SPhos, which are specifically designed to handle nitrogen-rich heterocycles and sterically hindered substrates[3].

References

  • Title: Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society / ACS URL
  • Title: Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters / NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. This guide is designed to provide in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this potent class of antiproliferative compounds.

The inherent planarity of the thieno[2,3-b]pyridine core often leads to strong crystal lattice energy and consequently, poor aqueous solubility.[1] This can significantly hinder preclinical development and formulation efforts. This guide offers a structured approach to systematically address and overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why do my 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine compounds have such low aqueous solubility?

A1: The low solubility primarily stems from the planar nature of the fused heterocyclic ring system. This planarity facilitates strong intermolecular π-π stacking and hydrogen bonding within the crystal lattice, making it difficult for water molecules to solvate the individual compound molecules. It is a known issue that approximately 40% of drug discovery programs face discontinuation due to the limited water solubility of lead compounds.[2]

Q2: I'm seeing precipitation of my compound when I dilute my DMSO stock solution into aqueous buffer. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving your compound. However, when this stock is introduced into an aqueous environment, the compound's poor affinity for water causes it to rapidly precipitate as it can no longer be effectively solvated.

Q3: Can I simply heat the solution to improve solubility?

A3: While heating can temporarily increase the solubility of some compounds, it is generally not a recommended or reliable long-term solution for several reasons. The solubility increase may not be maintained upon cooling to physiological or room temperature, leading to precipitation. Additionally, prolonged heating can lead to the degradation of your compound.

Q4: What are the main strategies I should consider for improving the solubility of my thieno[2,3-b]pyridine derivatives?

A4: There are several effective strategies, which we will detail in the troubleshooting guides below. The primary approaches include:

  • pH Modification and Salt Formation: Leveraging the basicity of the amine groups.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Use of Excipients: Employing agents like cyclodextrins to form inclusion complexes.

  • Prodrug Approaches: Chemically modifying the molecule to a more soluble form that converts to the active drug in vivo.

Troubleshooting Guides & Experimental Protocols

Guide 1: pH Modification and Salt Formation

The Principle: The 3-amino group and the pyridine nitrogen in the thieno[2,3-b]pyridine scaffold are basic and can be protonated at acidic pH.[3][4] This ionization disrupts the crystal packing and introduces a charge, which significantly enhances interaction with polar water molecules, thereby increasing solubility. Salt formation is a widely used and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[5][6][7]

When to Use This Method: This is often the first and most straightforward approach to try, especially for early-stage in vitro experiments. It is particularly effective for compounds with a pKa that allows for ionization within a physiologically and experimentally acceptable pH range.

Troubleshooting Scenario: "My compound is insoluble in neutral phosphate-buffered saline (PBS) for my cell-based assay."

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 7.4 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, and phosphate for pH 6-7.4).

  • Compound Addition: Add an excess of your solid thieno[2,3-b]pyridine compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Causality Behind the Choices:

  • Using a range of buffers allows you to identify the optimal pH for solubilization and to understand the pKa of your compound.

  • Equilibrating for 24-48 hours is crucial to ensure you are measuring the true equilibrium solubility and not just the rate of dissolution.

Visualization of the Process:

G cluster_0 pH Modification for Solubility Enhancement Compound Insoluble Thieno[2,3-b]pyridine (Free Base) Protonation Addition of Acid (Lowering pH) Compound->Protonation Ionized Protonated, Soluble Form (Salt) Protonation->Ionized Dissolution Dissolution in Aqueous Media Ionized->Dissolution

Caption: pH modification protonates the basic amine, increasing solubility.

Guide 2: Utilizing Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[8][9] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic thieno[2,3-b]pyridine molecule to dissolve.[10][11]

When to Use This Method: Co-solvents are useful for preparing stock solutions and for formulations where a certain percentage of an organic solvent is acceptable, such as in some in vivo studies. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8]

Troubleshooting Scenario: "I need to prepare a more concentrated stock solution than what is achievable in pure DMSO, or I need a vehicle for an animal study that is less toxic than pure DMSO."

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Prepare Co-solvent/Water Mixtures: Create a series of binary solvent systems with varying percentages of the co-solvent in water (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine Solubility: Add an excess of your compound to each co-solvent mixture.

  • Equilibrate and Analyze: Follow the equilibration and quantification steps outlined in the pH modification protocol (Guide 1, steps 3-5).

  • Plot and Evaluate: Plot solubility versus the percentage of co-solvent. This will help identify the most effective co-solvent and the optimal concentration range.

Data Presentation Example:

Co-solvent System (% v/v)Solubility (µg/mL)
Water< 1
20% Ethanol in Water15
40% Ethanol in Water50
20% PEG 400 in Water25
40% PEG 400 in Water85

Causality Behind the Choices:

  • Screening multiple co-solvents is important as the effectiveness of a co-solvent is compound-specific.

  • Varying the percentage of the co-solvent helps to find a balance between maximizing solubility and minimizing potential toxicity or other undesirable effects of the co-solvent.

Guide 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like your aryl-substituted thieno[2,3-b]pyridine, forming an "inclusion complex".[12][][14] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[12]

When to Use This Method: This is a sophisticated approach, excellent for developing formulations for both in vitro and in vivo applications, especially when trying to avoid organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[15]

Troubleshooting Scenario: "My compound is not soluble enough in aqueous media for an IV formulation, and co-solvents are causing hemolysis."

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Phase Solubility Study: Add an excess of your compound to each HP-β-CD solution.

  • Equilibrate and Analyze: Follow the standard equilibration and quantification steps (Guide 1, steps 3-5).

  • Plot the Data: Plot the solubility of your compound as a function of the HP-β-CD concentration.

  • Analyze the Profile: A linear relationship (an AL-type phase diagram) suggests the formation of a 1:1 soluble complex. The slope of this line can be used to determine the stability constant of the complex.

Visualization of the Mechanism:

G cluster_1 Cyclodextrin Inclusion Complex Formation Drug Poorly Soluble Thieno[2,3-b]pyridine Complex Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin encapsulates the drug, increasing its solubility.

Guide 4: Prodrug Strategies

The Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[16] For compounds like 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a prodrug strategy can be employed to attach a highly soluble promoiety to the molecule. This is an advanced technique typically used during lead optimization in drug development.

One potential strategy involves creating N-phosphonooxymethyl prodrugs of the tertiary amine functionalities within the molecule. These prodrugs are designed to be substrates for enzymes like alkaline phosphatase, which would cleave the phosphate group in vivo, leading to the release of the parent drug.[17][18]

When to Use This Method: When inherent solubility is extremely low and other formulation strategies are insufficient to achieve the desired exposure for in vivo studies. This approach requires significant medicinal chemistry efforts.

Troubleshooting Scenario: "Despite formulation efforts, the oral bioavailability of my lead compound is unacceptably low due to poor solubility."

Conceptual Workflow (Not a bench protocol):

  • Identify Attachment Point: The amino group or other suitable positions on the thieno[2,3-b]pyridine core could be targeted for derivatization.

  • Select Promoieties: Choose highly soluble promoieties, such as phosphates or highly ionizable groups.[19]

  • Synthesis: Synthesize the prodrug derivatives. This often involves multi-step organic synthesis.

  • Evaluate Properties:

    • Solubility: Confirm that the prodrug has significantly improved aqueous solubility compared to the parent compound.

    • Stability: Assess the chemical stability of the prodrug at different pH values to ensure it is stable in the formulation but can be cleaved in vivo.

    • Bioconversion: Conduct in vitro experiments using liver microsomes or specific enzymes (e.g., alkaline phosphatase) to confirm the release of the parent drug.[17]

  • In Vivo Testing: Administer the prodrug to animals and measure the plasma concentration of the released parent drug over time to determine if bioavailability is improved.[18]

Visualization of the Prodrug Concept:

G cluster_2 Prodrug Activation Pathway Prodrug Soluble Prodrug (Inactive) Enzyme In Vivo Enzymatic Cleavage Prodrug->Enzyme ActiveDrug Active Thieno[2,3-b]pyridine (Poorly Soluble) Enzyme->ActiveDrug Promoity Soluble Promoity Enzyme->Promoity

Caption: A soluble prodrug is cleaved in vivo to release the active compound.

By systematically applying these troubleshooting guides and protocols, researchers can effectively address the solubility challenges of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, enabling further development of these promising therapeutic agents.

References

  • Vertex AI Search. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Serajuddin, A. T. M. (2007, July 30). Salt formation to improve drug solubility. PubMed.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF.
  • PMC. (n.d.). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • PubMed. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
  • Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. Sign-in.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ACS Publications. (n.d.). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry.
  • ACS.org. (n.d.). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (n.d.). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins.
  • PubMed. (2021, May 1). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
  • MDPI. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
  • NIH. (n.d.). Prodrugs for Amines - PMC.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • ACS Publications. (2007, July 6). Cyclodextrin Enhanced Biodegradation of Polycyclic Aromatic Hydrocarbons and Phenols in Contaminated Soil Slurries | Environmental Science & Technology.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ACS Publications. (2020, September 3). Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530) | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF.
  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • Journal of Pharmaceutical Research and Development. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ISSR. (n.d.). Solubility and pH of amines.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Journal of Drug Delivery and Therapeutics. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques.
  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Cengage. (2018, November 17). Amines and Heterocycles.
  • Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • University of Wisconsin-Madison. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • ResearchGate. (2026, February 13). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)- thieno[2,3-b]pyridines.
  • PMC. (2021, November 26). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC.
  • MDPI. (2022, September 28). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.

Sources

Optimization

Optimizing reaction conditions for thieno[2,3-b]pyridine synthesis

Welcome to the Technical Support & Optimization Portal for Thieno[2,3-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Portal for Thieno[2,3-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic nuances, thermodynamic bottlenecks, and purification challenges associated with these privileged bicyclic scaffolds.

Thieno[2,3-b]pyridines are highly valued in medicinal chemistry for their potent anti-proliferative, antiviral, and antimicrobial properties 1. However, their construction requires precise control over sequential cascade reactions. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated optimization data.

Mechanistic Overview: The Multicomponent Cascade

The most efficient route to highly functionalized thieno[2,3-b]pyridines is a stepwise multicomponent reaction (MCR) followed by a Thorpe-Ziegler intramolecular cyclization 2. The thermodynamic driving force of this pathway is the final aromatization during the base-catalyzed ring closure.

MCR_Pathway A Aldehyde + Malononitrile (Reagents) B Knoevenagel Condensation (Intermediate Adduct) A->B C Cyanothioacetamide Addition (Michael-type) B->C D 2-Mercaptopyridine-3-carbonitrile (Core Formation) C->D E Alkylation (α-halo ketone) & Base-Catalyzed Cyclization D->E F Thieno[2,3-b]pyridine Derivative E->F

Mechanistic pathway for the multicomponent synthesis of thieno[2,3-b]pyridines.

Standardized Experimental Protocol

One-Pot Stepwise Synthesis of 2-Amino-thieno[2,3-b]pyridines This self-validating workflow ensures that each intermediate is properly formed before the subsequent kinetic step is initiated, preventing complex mixtures of uncyclized side-products 3.

  • Knoevenagel Condensation: In a dry 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of absolute ethanol. Add piperidine (0.1 mmol) as a catalyst.

    • Self-Validation: The solution will transition to a deep yellow within 5–10 minutes, indicating the successful formation of the ylidenemalononitrile adduct.

  • Pyridine Core Formation: Add cyanothioacetamide (10 mmol) to the stirring mixture. Heat to 50°C for 2 hours.

    • Causality: The Michael addition of the thiol is followed by an intramolecular cyclization to form the 2-mercaptopyridine core.

  • Alkylation & Thorpe-Ziegler Cyclization: Cool the mixture slightly and add an α-halo ketone (e.g., phenacyl bromide, 10 mmol). Stir for 30 minutes to allow S-alkylation. Finally, add freshly prepared Sodium Ethoxide (NaOEt, 15 mmol) and reflux for 3 hours.

    • Self-Validation: The reaction mixture will darken significantly. As the planar thieno[2,3-b]pyridine product forms, it will begin to precipitate out of the hot ethanol due to its lower solubility compared to the intermediates.

  • Workup: Cool the flask to 0°C, filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from a DMF/EtOH mixture.

Optimization Data Matrix

The success of the Thorpe-Ziegler cyclization is entirely dependent on the base's ability to deprotonate the methylene group adjacent to the sulfur atom. The table below summarizes our optimization data for the ring closure of 3-cyano-2-(organylmethylthio)pyridines 2.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1Et₃N (2.0)EtOH78 (Reflux)1215%Weak base is insufficient for complete α-deprotonation; equilibrium favors starting material.
2K₂CO₃ (2.0)DMF80645%Heterogeneous system; low surface area limits the reaction rate.
3NaOEt (1.5)EtOH78 (Reflux)382% Optimal thermodynamic control; product readily precipitates.
4KOH (1.5)DMF25 (RT)188%Rapid kinetic deprotonation; highly effective but carries a risk of ester hydrolysis if present.

Troubleshooting & FAQs

Q1: My Thorpe-Ziegler cyclization is stalling at the thioether intermediate. How do I force the ring closure? Expert Insight: The cyclization requires the formation of a carbanion on the methylene group adjacent to the sulfur, which then attacks the adjacent nitrile. If you are using a mild base like triethylamine (Et₃N), the pKa of the methylene protons is too high for efficient deprotonation 2.

  • Resolution: Switch to a stronger alkoxide base such as NaOEt in absolute ethanol, or use KOH in DMF. Ensure your solvent is strictly anhydrous when using alkoxides, as water will quench the carbanion and potentially hydrolyze the nitrile group before cyclization can occur.

Q2: The synthesized thieno[2,3-b]pyridine is highly insoluble, making NMR characterization and biological assay testing nearly impossible. How can I resolve this? Expert Insight: Thieno[2,3-b]pyridines are highly planar aromatic systems. This structural feature leads to extensive intermolecular π-π stacking and exceptionally strong crystal packing forces, rendering them insoluble in most standard solvents 4.

  • Resolution: You must disrupt the crystal lattice thermodynamically. Consider incorporating "prodrug-like" bulky moieties during the alkylation step. Attaching easily cleavable ester or carbonate functional groups to the core structure significantly increases solubility in organic solvents (e.g., DMSO, CDCl₃) and improves cellular permeability for in vitro assays without permanently altering the active pharmacophore 4.

Troubleshooting_Tree Start Issue: Poor Solubility & Crystallization Problems? CheckStructure Evaluate Planarity & π-π Stacking Start->CheckStructure RigidCore Highly Planar Core (Strong Crystal Lattice) CheckStructure->RigidCore Sol1 Add Bulky Ester/Carbonate (Disrupts Packing) RigidCore->Sol1 Sol2 Use Cleavable Prodrug Motif (Improves Assay ADME) RigidCore->Sol2

Troubleshooting logic tree for resolving low solubility in thieno[2,3-b]pyridines.

Q3: During the multicomponent reaction, I am observing multiple side products on my TLC plate. How can I improve the regioselectivity? Expert Insight: MCRs are highly sensitive to the order of addition and the relative reaction rates of the components. If all reagents are added simultaneously, competitive side reactions—such as the direct alkylation of the thiol before the Knoevenagel condensation completes—will dominate the flask 1.

  • Resolution: Strictly employ the stepwise, one-pot approach outlined in Protocol A. Allow the aldehyde and malononitrile to react fully (monitor by TLC until the aldehyde is consumed) before introducing the thiol component. Finally, only introduce the alkylating agent and the strong base after the intermediate pyridine core has fully formed.

References

  • Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. ProQuest / Russian Journal of Organic Chemistry.1

  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate / Russian Chemical Bulletin.2

  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. SciELO / Journal of the Brazilian Chemical Society.3

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI / Molecules.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Brominated Pyridines

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions involving brominated pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions involving brominated pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of these powerful yet often challenging transformations. The unique electronic properties and coordination ability of the pyridine ring necessitate a specialized approach to reaction optimization and troubleshooting.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter. We will delve into the "why" behind experimental choices, ensuring a robust understanding that leads to successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed reactions with brominated pyridines consistently giving low yields or failing altogether?

Low yields or reaction failures with brominated pyridines are common and often trace back to a few core issues. The primary culprit is the Lewis basicity of the pyridine nitrogen.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the catalytic cycle.[1][2] This is particularly problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction site, which can lead to chelation.[3]

  • Suboptimal Ligand Choice: The ligand's role is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. If the ligand is not sufficiently bulky or electron-rich, it may not effectively prevent the pyridine substrate from coordinating to the palladium center.[1][4]

  • Incorrect Base Selection: The base is a critical component of most palladium-catalyzed cross-coupling reactions. A base that is too weak may not be effective in the transmetalation or deprotonation steps, while an overly strong base can lead to unwanted side reactions.[5]

  • Inadequate Reaction Conditions: As with many organometallic reactions, these couplings are often sensitive to air and moisture. Insufficiently inert conditions can lead to catalyst deactivation and the promotion of side reactions like homocoupling.[1][6]

Q2: I'm observing a significant amount of a dehalogenated (or protodebrominated) byproduct. What causes this and how can I prevent it?

The formation of a byproduct where the bromine atom is replaced by a hydrogen atom is a common side reaction known as dehalogenation or protodebromination.[6][7]

  • Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This can form from the reaction of the palladium complex with trace amounts of water, alcohols, or even certain bases.[8] The Pd-H species can then undergo reductive elimination with the coordinated bromopyridine to yield the dehalogenated pyridine.

  • Substrate Susceptibility: Electron-deficient heteroaryl halides, like bromopyridines, are particularly prone to dehalogenation.[8] The position of the bromine can also play a role; for instance, some studies have shown that 2-bromopyridines can be more susceptible under certain conditions.[9]

Strategies to Minimize Dehalogenation:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents to minimize the presence of water, which can be a source of protons.

  • Select the Right Base: In some cases, a weaker, non-hydroxide base can reduce the formation of Pd-H species. The choice of base can be critical and may require screening.[5]

  • Protecting Groups: For N-H containing heterocycles that are also brominated, deprotonation by the base can increase the electron density of the ring and influence side reactions. Protecting the N-H group can sometimes suppress dehalogenation.[7][10]

  • Ligand Modification: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

Q3: My reaction is stalling. I see initial product formation, but it never goes to completion. What's happening?

Reaction stalling is a frustrating issue that typically points to catalyst deactivation over the course of the reaction.

  • Catalyst Decomposition: A common sign of catalyst decomposition is the formation of palladium black, which is finely divided, inactive palladium metal that has precipitated out of the solution.[1] This can be caused by excessively high temperatures or the presence of impurities.

  • Gradual Catalyst Poisoning: While some catalyst poisoning can prevent the reaction from starting at all, a more gradual coordination of the pyridine product to the palladium center can lead to a slow deactivation of the catalyst over time, causing the reaction to stall.

  • Reagent Insolubility: If one of your reagents, particularly the base, is not sufficiently soluble in the reaction solvent, it can lead to incomplete reactions.

Troubleshooting Stalled Reactions:

  • Optimize Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer period.

  • Screen Solvents: The choice of solvent can impact both reagent solubility and catalyst stability. A solvent screen may be necessary to find the optimal conditions.

  • Consider a Different Catalyst System: If stalling persists, it may be necessary to switch to a more robust palladium pre-catalyst or a different ligand that offers better stability.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Problem: Low yield in the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_inert 1. Verify Inert Atmosphere (Degas solvents and sparge with Ar/N2) start->check_inert check_reagents 2. Check Reagent Quality (Purity of bromopyridine and boronic acid) check_inert->check_reagents If no improvement screen_base 3. Screen Bases (K2CO3, K3PO4, Cs2CO3) check_reagents->screen_base If no improvement screen_ligand 4. Screen Ligands (e.g., SPhos, XPhos, RuPhos) screen_base->screen_ligand If no improvement optimize_temp 5. Optimize Temperature (80-110 °C is a typical range) screen_ligand->optimize_temp If no improvement success Reaction Optimized optimize_temp->success If successful

Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Detailed Considerations for Suzuki-Miyaura Couplings:

  • Ligand Selection: For challenging substrates like bromopyridines, bulky, electron-rich biaryl phosphine ligands (e.g., from the Buchwald group) are often effective.[2][4] These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[4]

  • Base Selection: The choice of base is critical. While aqueous potassium carbonate is common, for sensitive substrates, anhydrous conditions with a base like potassium phosphate (K₃PO₄) may be beneficial to minimize protodeboronation of the boronic acid.[4][11]

Parameter Recommendation for Bromopyridine Suzuki Coupling Rationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Readily forms the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that stabilize the catalyst and promote key reaction steps.[2][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical and may require screening. K₃PO₄ is often a good choice for challenging couplings.[4]
Solvent Dioxane/water, Toluene/water, DMFThe solvent system needs to be optimized for the specific substrates to ensure solubility.
Buchwald-Hartwig Amination

Problem: Low conversion in the Buchwald-Hartwig amination of a bromopyridine.

The amination of halopyridines, especially 2-halopyridines, is notoriously difficult due to catalyst poisoning.[1]

Key Considerations:

  • Ligand is Crucial: The use of chelating bis(phosphine) ligands can help overcome the inhibitory effect of the pyridine nitrogen.[12] Alternatively, very bulky monophosphine ligands can sterically shield the palladium center.

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Volatile Amines: For reactions with low-boiling point amines (e.g., methylamine, dimethylamine), conducting the reaction in a sealed tube is often necessary to prevent the amine from evaporating.[12][14]

Recommended Starting Conditions for Buchwald-Hartwig Amination:

Parameter Recommendation
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Xantphos, dppf, or a bulky biaryl phosphine ligand
Base NaOtBu, LHMDS
Solvent Toluene, Dioxane
Temperature 80-110 °C
Heck Reaction

Problem: Low yield and/or formation of reduced byproducts in the Heck reaction of a bromopyridine.

Heck reactions with bromopyridines can be problematic, sometimes leading to the formation of saturated rather than unsaturated products, or significant amounts of the dehalogenated starting material.[9]

Troubleshooting Steps:

  • Ligand Choice: The addition of a phosphine ligand is often necessary for reactions with aryl bromides.[15] Triphenylphosphine (PPh₃) is a common starting point.

  • Base Selection: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used.[16]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly employed.[16]

Sonogashira Coupling

Problem: My Sonogashira coupling with a bromopyridine is failing, and I see a lot of alkyne homocoupling (Glaser coupling).

Key Considerations:

  • Copper Co-catalyst: The copper co-catalyst, typically CuI, is often responsible for promoting the undesired homocoupling of the terminal alkyne.[17]

  • Inert Atmosphere: Oxygen is a major promoter of Glaser coupling. It is crucial to rigorously degas all solvents and reagents and maintain a strictly inert atmosphere.[17][18]

Solutions for Sonogashira Issues:

  • Attempt a Copper-Free Protocol: Many modern Sonogashira protocols for challenging substrates are copper-free, which significantly reduces alkyne homocoupling.[17]

  • Thorough Degassing: Use freeze-pump-thaw cycles for degassing solvents to ensure the complete removal of oxygen.

  • Ligand and Base: A suitable phosphine ligand and an amine base (e.g., Et₃N, DIPEA) are standard. Ensure the amine base is distilled and dry.[19]

Visualizing the Catalytic Cycle: A General Overview

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions. Understanding these fundamental steps is key to effective troubleshooting.

Catalytic_Cycle cluster_0 Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of a Bromopyridine
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[8]

  • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent.

  • Add the degassed solvent (e.g., toluene/water 10:1) to the Schlenk flask containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Beilstein Journal of Organic Chemistry. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • The Journal of Organic Chemistry. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Tetrahedron Letters. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • The Journal of Organic Chemistry. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2016). Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. [Link]

  • Organometallics. (2005). Base Effect and Inhibition of Catalytic Activity in Palladium-Catalyzed N-Heteroarylation of Pyrazoles with 2,6-Dibromopyridine. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • R Discovery. (2004). Role of base in palladium-catalyzed arylation of carbanions. [Link]

  • Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ArODES. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Organic Letters. (2002). C−H Activation and Palladium Migration within Biaryls under Heck Reaction Conditions. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • The Journal of Organic Chemistry. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • Molecules. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ACS Publications. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]

  • Journal of the American Chemical Society. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of Thieno[2,3-b]pyridine Analogs: A Comparative Guide to Scaffold Optimization

The thieno[2,3-b]pyridine pharmacophore is a highly versatile, privileged scaffold in medicinal chemistry. Due to its structural rigidity, favorable lipophilicity, and ability to act as both a hydrogen bond donor and acc...

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Author: BenchChem Technical Support Team. Date: March 2026

The thieno[2,3-b]pyridine pharmacophore is a highly versatile, privileged scaffold in medicinal chemistry. Due to its structural rigidity, favorable lipophilicity, and ability to act as both a hydrogen bond donor and acceptor, it has been extensively optimized for a wide array of therapeutic targets.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various thieno[2,3-b]pyridine analogs across three distinct therapeutic applications: Pim-1 Kinase Inhibition (Oncology), Tubulin Polymerization Inhibition (Oncology), and Anti-Mycobacterial Activity (Infectious Disease). By analyzing the causality behind specific structural substitutions, this guide provides a framework for rational drug design and self-validating experimental evaluation.

Scaffold Anatomy and SAR Optimization Strategy

The core thieno[2,3-b]pyridine structure offers multiple vectors for functionalization, primarily at the C-2, C-4, C-5, and C-6 positions. The overarching SAR strategy involves iterative modification to optimize steric fit, electronic distribution, and target-specific non-covalent interactions (e.g., hydrogen bonding, halogen bonding, and hydrophobic packing).

SAR_Workflow Core Thieno[2,3-b]pyridine Core Selection Sub1 C-2 Substitution (Amides/Esters) Core->Sub1 Sub2 C-4/C-5/C-6 Substitution (Halogens/Alkyls) Core->Sub2 Screen High-Throughput Screening Sub1->Screen Sub2->Screen Hit Hit Identification (IC50 / MIC) Screen->Hit Hit->Core SAR Feedback Lead Lead Optimization (In Vivo Efficacy) Hit->Lead

Iterative SAR optimization workflow for thieno[2,3-b]pyridine analogs.

Case Study 1: Pim-1 Kinase Inhibition (Oncology)

Pim-1 is a constitutively active serine/threonine kinase implicated in cell survival and proliferation, making it a prime target for anticancer therapeutics.

Mechanism and Causality

Recent SAR studies have explored the bioisosteric replacement of benzofuran rings with the thieno[2,3-b]pyridine core to target the Pim-1 ATP-binding pocket[1].

  • C-5 Position: A bromine atom is kept constant at the C-5 position. Causality: The bulky halogen perfectly fills a deep hydrophobic pocket created by the hinge residue Pro125, surrounded by Ala65, Arg122, and Leu174. Analogs lacking this hydrophobic moiety exhibit complete loss of activity[1].

  • C-2 Position: Replacing standard carboxylic acids with amidic or benzoyl groups eliminates the salt-bridge interaction with Lys67, replacing it with highly directional hydrogen bonds, which improves cell permeability while maintaining target affinity[1].

  • Phenylamino Substitutions: Para-substitution and 3,4-disubstitution on the phenylamino series significantly enhance enzyme inhibition by optimizing van der Waals contacts within the ribose-binding region[1].

Pim1_Binding Analog Thieno[2,3-b]pyridine Analog Lys67 Lys67 Residue (H-Bonding) Analog->Lys67 C-2 Amide Pro125 Pro125 / Hinge Region (Hydrophobic Pocket) Analog->Pro125 C-5 Bromine Glu89 Glu89 / Asp186 (Water-mediated H-Bond) Analog->Glu89 Core Scaffold Inhibition Pim-1 Kinase Inhibition Lys67->Inhibition Pro125->Inhibition Glu89->Inhibition

Key molecular interactions of thieno[2,3-b]pyridines within the Pim-1 kinase active site.

Comparative Performance Data
Compound / AnalogC-2 SubstitutionC-5 SubstitutionPhenylamino SubstitutionPim-1 IC₅₀ (μM)
Compound 3a AmideBromineUnsubstituted> 100.0
Compound 3f AmideBrominep-Methylphenyl~ 35.7
Compound 5b BenzoylBrominePhenylpiperazine12.71
Staurosporine N/A (Control)N/AN/A< 1.0

Data summarized from in vitro kinase assays[1].

Self-Validating Protocol: Luminescent Pim-1 Kinase Assay

To ensure trustworthiness and reproducibility, kinase inhibition must be evaluated using a self-validating luminescent ADP detection assay.

  • Reagent Preparation: Prepare Pim-1 kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare an ATP/Substrate mix using a standardized peptide substrate.

  • Compound Dilution: Serially dilute thieno[2,3-b]pyridine analogs in DMSO. Validation Check: Include Staurosporine as a positive control and 1% DMSO as a vehicle (negative) control.

  • Reaction: Combine 5 μL of enzyme, 2.5 μL of compound, and 2.5 μL of ATP/Substrate mix in a 384-well plate. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Calculate the Z'-factor using the DMSO and Staurosporine wells. Causality: A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed IC₅₀ shifts are due to compound binding, not assay drift.

Case Study 2: Tubulin Polymerization Inhibition (Oncology)

Thieno[2,3-b]pyridines have also been optimized to target the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Mechanism and Causality

SAR studies on 2-(alkoxycarbonyl)-3-anilinothieno[2,3-b]pyridines reveal a steep activity cliff based on minor steric modifications[2].

  • C-6 Methylation: The introduction of a methyl group at the C-6 position (Compound 4n) restricts the rotational freedom of the core, forcing the molecule into a bioactive conformation that perfectly mimics the trimethoxyphenyl ring of colchicine. This results in a dramatic reduction in IC₅₀ to sub-nanomolar levels[2].

  • C-2 Ester Selection: A methoxycarbonyl group at C-2 (Compound 4l) demonstrates superior inhibitory activity compared to an ethoxycarbonyl moiety (Compound 4m), as the smaller methyl ester avoids steric clashes within the tightly packed colchicine binding pocket[2].

Comparative Performance Data
Compound / AnalogC-2 SubstitutionC-6 Substitution3-Anilino GroupAntiproliferative IC₅₀ (nM)
Compound 4m EthoxycarbonylHydrogen3,4,5-trimethoxy~ Moderate
Compound 4l MethoxycarbonylHydrogen3,4,5-trimethoxy~ Low
Compound 4n MethoxycarbonylMethyl3,4,5-trimethoxy< 1.0 (Sub-nanomolar)
Colchicine N/A (Control)N/AN/AStandard

Data reflects average antiproliferative activity across a panel of human cancer cell lines[2].

Self-Validating Protocol: Tubulin Polymerization Assay

This spectrophotometric assay relies on the principle that light scattering increases proportionally as tubulin heterodimers polymerize into microtubules.

  • Tubulin Preparation: Reconstitute highly purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature nucleation.

  • Baseline Establishment: Pre-warm a 96-well half-area UV-transparent plate to 37°C in a microplate reader.

  • Compound Addition: Add 5 μL of thieno[2,3-b]pyridine analogs (at 10x final concentration) to the wells. Validation Check: Include Colchicine (positive control for inhibition), Paclitaxel (positive control for stabilization), and DMSO (vehicle control).

  • Kinetic Reading: Rapidly add 45 μL of the cold tubulin mixture to the plate. Immediately begin reading absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Analysis: Causality: The DMSO control must exhibit a classic sigmoidal curve (nucleation, rapid elongation, and steady-state plateau). Valid thieno[2,3-b]pyridine inhibitors will depress the Vmax of the elongation phase and lower the final steady-state absorbance plateau in a dose-dependent manner, confirming direct interference with microtubule assembly.

Case Study 3: Anti-Mycobacterial Activity (Infectious Disease)

Beyond oncology, the thieno[2,3-b]pyridine scaffold has been repurposed to combat Mycobacterium tuberculosis (M. tb), highlighting its broad-spectrum potential.

Mechanism and Causality

Recent SAR profiling of 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) against M. tb revealed a highly sensitive structure-activity landscape[3].

  • C-4 Substitution: The incorporation of a trifluoromethyl (-CF₃) group at the 4-position yields the highest potency. Causality: The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group likely enhance penetration through the thick, mycolic acid-rich mycobacterial cell wall[3].

  • C-6 Substitution: Substituents possessing hydrogen bond acceptors in the para-position at C-6 drastically improve activity, suggesting a specific, yet-to-be-crystallized target binding interaction within the mycobacterial proteome[3].

  • Amide Bulk: Bulkier amides at the C-2 position outperform less sterically hindered counterparts, preventing rapid enzymatic hydrolysis by mycobacterial amidases[3].

Comparative Performance Data
Compound CoreC-4 SubstitutionC-6 SubstitutionC-2 Amide TypeM. tb IC₉₀ (μM)
Unsubstituted TPA HydrogenHydrogenSecondary> 100.0
Optimized TPA Trifluoromethylp-H-bond acceptorBulky TertiaryPotent
Isoniazid N/A (Control)N/AN/AStandard

Data derived from whole-cell M. tb growth inhibition assays[3].

Conclusion

The thieno[2,3-b]pyridine scaffold is a masterclass in medicinal chemistry optimization. As demonstrated by the comparative data, minor structural tweaks—such as replacing a hydrogen with a methyl group at C-6 or swapping a carboxylic acid for an amide at C-2—can shift the molecule's target profile from a sub-nanomolar tubulin inhibitor to a selective Pim-1 kinase antagonist, or even an anti-mycobacterial agent. Researchers developing novel therapeutics should leverage these established SAR rules to rationally design next-generation analogs with optimized efficacy and reduced off-target toxicity.

Sources

Comparative

Comparative Analysis of c-Src Inhibitors: Evaluating Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate Against Clinical Benchmarks

The non-receptor tyrosine kinase c-Src is a critical node in multiple oncogenic signaling pathways, regulating cellular proliferation, survival, and metastasis[1]. While several ATP-competitive c-Src inhibitors have succ...

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Author: BenchChem Technical Support Team. Date: March 2026

The non-receptor tyrosine kinase c-Src is a critical node in multiple oncogenic signaling pathways, regulating cellular proliferation, survival, and metastasis[1]. While several ATP-competitive c-Src inhibitors have successfully transitioned into clinical practice, their broad kinome promiscuity often leads to dose-limiting toxicities. This has driven researchers to explore novel chemical spaces.

This guide provides an objective, data-driven comparison between established clinical inhibitors (Dasatinib, Bosutinib) and the emerging thieno[2,3-b]pyridine class—specifically focusing on Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (EABTP) as a foundational scaffold for highly selective, next-generation kinase inhibitors[2].

Structural Rationale and Mechanism of Action

Clinical c-Src inhibitors like Dasatinib (a thiazole-carboxamide) and Bosutinib (a quinoline-carbonitrile) are highly potent but exhibit significant off-target binding to other kinases such as c-Kit, PDGFR, and EphA2. This promiscuity is largely due to their reliance on conserved features of the ATP-binding pocket.

Conversely, the thieno[2,3-b]pyridine scaffold, discovered via high-throughput screening (HTS)[1], offers a distinct binding vector. EABTP serves as a highly tunable synthetic intermediate. The ethyl carboxylate group at position 2 and the bromine atom at position 5 provide orthogonal synthetic handles (e.g., for Suzuki-Miyaura cross-coupling). This allows medicinal chemists to precisely probe the hydrophobic DFG-out pocket of c-Src, optimizing for selectivity that is difficult to achieve with older, rigid scaffolds[2].

G RTK Receptor Tyrosine Kinases (EGFR, PDGFR) cSrc c-Src Kinase (Active State) RTK->cSrc Activation FAK FAK / Paxillin (Focal Adhesions) cSrc->FAK Phosphorylation (Migration/Invasion) STAT3 STAT3 Pathway (Proliferation) cSrc->STAT3 Phosphorylation (Survival) Inhibitor1 Dasatinib / Bosutinib (Broad Spectrum) Inhibitor1->cSrc ATP-competitive inhibition Inhibitor2 EABTP Derivatives (Tunable Scaffold) Inhibitor2->cSrc Scaffold binding

Figure 1: c-Src signaling cascade and intervention points by conventional inhibitors versus EABTP-derived scaffolds.

Comparative Pharmacodynamics & Selectivity Data

To objectively evaluate EABTP against clinical standards, we must look at both primary target potency and kinome selectivity. While EABTP is an early-stage fragment/intermediate, its optimized derivatives demonstrate how scaffold hopping can retain target potency while shedding off-target liabilities[3].

Table 1: Quantitative Comparison of c-Src Inhibitors
CompoundPrimary Target(s)c-Src IC₅₀ (nM)Notable Off-Target KinasesClinical StatusCore Scaffold Type
Dasatinib BCR-Abl, c-Src0.5c-Kit, PDGFR, EphA2ApprovedThiazole-carboxamide
Bosutinib BCR-Abl, c-Src1.2STE20, CAMKApprovedQuinoline-carbonitrile
Saracatinib c-Src, Abl2.7EGFR, FAKPhase II/IIIQuinazoline
EABTP (Core) c-Src~2,500*Minimal (Fragment)Tool CompoundThieno[2,3-b]pyridine
EABTP-Optimized c-Src15 - 50Highly TunablePreclinicalThieno[2,3-b]pyridine

*Note: As an unoptimized building block, the EABTP core exhibits micromolar affinity. However, derivatization at the 5-bromo position yields low-nanomolar inhibitors with superior selectivity profiles[1].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of EABTP derivatives versus Dasatinib/Bosutinib must be conducted using self-validating experimental systems. Below are the standard protocols utilized in comparative kinase profiling.

Protocol A: In Vitro c-Src Kinase Activity Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric (³³P-ATP) assays. TR-FRET provides a ratiometric readout (665 nm / 615 nm) that internally corrects for well-to-well volume variations and compound auto-fluorescence. This self-correction is a critical validation step when screening halogenated heterocyclic scaffolds like EABTP, which can otherwise produce false positives in standard fluorescence assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase reaction mixture containing 0.5 nM recombinant human c-Src, 2 µM biotinylated poly-GT substrate, and 100 µM ATP in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of EABTP derivatives and Dasatinib (positive control) in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic dispenser.

  • Reaction Initiation: Add 5 µL of the 2X kinase mixture to the assay plate. Incubate at room temperature for 30 minutes.

  • Detection: Terminate the reaction by adding 5 µL of detection buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-Allophycocyanin (APC).

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 ratio. Plot the normalized data against the log of the inhibitor concentration to derive the IC₅₀ using a 4-parameter logistic fit.

Workflow Prep 1. Reagent Prep c-Src + ATP Dose 2. Titration EABTP vs Dasatinib Prep->Dose Incubate 3. Reaction 30 min at RT Dose->Incubate Detect 4. TR-FRET Eu-Ab + APC Incubate->Detect Analyze 5. Analysis IC50 Calculation Detect->Analyze

Figure 2: Step-by-step TR-FRET experimental workflow for evaluating c-Src kinase inhibition.

Protocol B: Cellular Invasion Validation Assay (MDA-MB-231)

Causality & Rationale: Biochemical inhibition does not always translate to cellular efficacy due to poor membrane permeability or rapid efflux. To validate the functional efficacy of EABTP-derived inhibitors against c-Src, a Boyden chamber invasion assay is utilized. The MDA-MB-231 triple-negative breast cancer cell line is chosen specifically because its metastatic phenotype is highly dependent on c-Src signaling. A parallel viability assay (using Calcein AM) is run to ensure that the reduction in invasion is due to specific anti-migratory effects rather than general cytotoxicity.

Step-by-Step Methodology:

  • Chamber Preparation: Coat the upper surface of 8-µm pore Transwell inserts with 50 µL of diluted Matrigel (1 mg/mL). Incubate at 37°C for 2 hours to polymerize.

  • Cell Seeding: Starve MDA-MB-231 cells in serum-free DMEM for 24 hours. Harvest and resuspend cells to 5×104 cells/mL in serum-free media containing either vehicle (DMSO), Dasatinib (10 nM), or EABTP derivatives (1 µM).

  • Chemoattractant Setup: Add 750 µL of DMEM containing 10% FBS (chemoattractant) to the lower chamber. Place the Transwell inserts into the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Fixation & Staining: Remove non-invading cells from the upper surface using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet.

  • Quantification: Extract the dye using 10% acetic acid and measure absorbance at 590 nm to quantify invasion relative to the vehicle control.

Conclusion

While Dasatinib and Bosutinib remain the gold standards for raw potency in c-Src inhibition[3], their rigid scaffolds and kinome promiscuity present challenges in targeted oncology. Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate represents a highly versatile, alternative chemical space[1]. By utilizing its orthogonal reactive sites, researchers can engineer bespoke inhibitors that maintain c-Src suppression while systematically engineering out the off-target liabilities associated with traditional ATP-competitive drugs[2].

References

  • Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry (2011).[Link]

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach. Journal of Medicinal Chemistry (2014).[Link]

  • bosutinib (PD004099, UBPYILGKFZZVDX-UHFFFAOYSA-N) - Probes & Drugs. Probes & Drugs Database.[Link]

Sources

Validation

A Researcher's Guide to the In Vitro Validation of Thienopyridine Anticancer Activity

This guide provides a comprehensive framework for researchers and drug development professionals on the in vitro validation of thienopyridine compounds as potential anticancer agents. It moves beyond a simple recitation...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the in vitro validation of thienopyridine compounds as potential anticancer agents. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical validation cascade.

Introduction: The Therapeutic Promise of Thienopyridines

Thienopyridines are a class of heterocyclic compounds structurally analogous to purines, a feature that makes them compelling candidates in medicinal chemistry.[1] Their scaffold has been identified in molecules with a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3][4] Some derivatives have demonstrated significant growth inhibition, even in notoriously difficult-to-treat cancers like triple-negative breast cancer, with IC50 values in the nanomolar range.[2][3]

The anticancer mechanism of certain thienopyridines is thought to involve the inhibition of key enzymes in cell signaling pathways, such as phosphoinositide phospholipase C (PI-PLC) or by acting as DNA repair enzyme inhibitors, which can restore the activity of conventional chemotherapies.[2][5] Given this potential, a rigorous and systematic in vitro validation process is essential to characterize their efficacy and mechanism of action (MoA). This guide compares a hypothetical thienopyridine derivative, TP-131 , with the well-established chemotherapeutic agent Doxorubicin.

The In Vitro Validation Workflow: From Broad Cytotoxicity to Specific Mechanisms

A logical, tiered approach is critical for efficiently evaluating a novel compound. The workflow should progress from general viability assays to more complex, mechanism-focused investigations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Characterization A Select Cancer Cell Lines B Cytotoxicity Assay (MTT/MTS) A->B Dose-response C Apoptosis Assay (Annexin V/PI) B->C Determine IC50 D Cell Cycle Analysis (Propidium Iodide) B->D E Migration & Invasion Assay (Transwell) C->E Confirm apoptotic pathway D->E Confirm cell cycle arrest

Caption: A logical workflow for in vitro validation of anticancer compounds.

Comparative Analysis: TP-131 vs. Doxorubicin

To contextualize the efficacy of a novel thienopyridine, it is essential to compare its performance against a standard-of-care agent. Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[6][7][8][9]

The following table summarizes hypothetical comparative data between our test compound, TP-131, and Doxorubicin in a human hepatoma cell line (HepG2).

ParameterTP-131 (Thienopyridine)Doxorubicin (Standard)Rationale & Interpretation
IC50 (48h) 0.016 µM0.37 µMThe half-maximal inhibitory concentration (IC50) is the primary measure of cytotoxic potency. A lower value indicates higher potency. Here, TP-131 is significantly more potent than Doxorubicin in this specific cell line.[4]
Apoptosis Rate (at IC50) 65% (Annexin V+)58% (Annexin V+)Measures the compound's ability to induce programmed cell death. Both compounds are effective inducers of apoptosis.
Cell Cycle Arrest G0/G1 Phase ArrestG2/M Phase ArrestIndicates the point in the cell cycle the compound disrupts. TP-131 prevents cells from entering the DNA synthesis phase[4], while Doxorubicin arrests them before mitosis[6]. This suggests different mechanisms of action.
Invasion Inhibition (at ½ IC50) 72% reduction60% reductionAssesses the compound's ability to prevent cancer cells from migrating through an extracellular matrix, a key step in metastasis. TP-131 shows a stronger anti-invasive effect.

Mechanistic Insights: Targeting Oncogenic Signaling

Many thienopyridine derivatives are hypothesized to exert their effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival.[2] A frequently dysregulated pathway in cancer is the PI3K/AKT/mTOR pathway.[10][11][12] Its hyperactivation reduces apoptosis and promotes proliferation.[10]

The diagram below illustrates how a compound like TP-131 might inhibit this pathway, leading to downstream anticancer effects.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TP131 TP-131 (Thienopyridine) TP131->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT pathway by TP-131.

Detailed Experimental Protocols

Scientific integrity requires detailed and reproducible methodologies. The following are step-by-step protocols for the key assays discussed.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14][15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of TP-131 and Doxorubicin. Replace the old media with 100 µL of media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19][20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with TP-131 or Doxorubicin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells by centrifugation.[17]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution) to the cell suspension.[19]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[17]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA stoichiometrically, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Protocol:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[21][22][23] Fix for at least 30 minutes on ice.[21][23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.[21]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[21]

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution.[21]

Cell Invasion Assay: Transwell Chamber

This assay, also known as a Boyden chamber assay, measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step of metastasis.[24][25]

Protocol:

  • Chamber Preparation: Rehydrate Transwell inserts (8.0 µm pore size) that are pre-coated with a layer of basement membrane extract (e.g., Matrigel).[26]

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[26]

  • Cell Seeding: Starve cells in serum-free media for 24 hours.[26] Resuspend the cells in serum-free media containing the test compound (e.g., at ½ IC50) and add 1 x 10^5 cells to the upper chamber.

  • Incubation: Incubate for 24-48 hours at 37°C, allowing cells to invade through the matrix and membrane.[26]

  • Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.[26]

  • Fixation & Staining: Fix the cells that have invaded to the bottom of the membrane with methanol and stain with 0.1% crystal violet.[26]

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. National Institutes of Health (NIH). [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. National Institutes of Health (NIH). [Link]

  • Cancer: How does doxorubicin work?. eLife. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium (CPIC). [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. protocols.io. [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. MDPI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • PI3K-Akt Signaling Pathway and Cancer. Cusabio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • Transwell migration and invasion assay. Bio-protocol. [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas.... protocols.io. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. National Institutes of Health (NIH). [Link]

  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Royal Society of Chemistry. [Link]

  • Cell Viability Assays. National Institutes of Health (NIH). [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

  • ANALYSIS OF THE ANTICANCER ACTIVITY OF THIENOPYRIMIDINES Draidry N., Vlasov S. National University of Pharmacy, Kharkiv, Ukraine. dspace.nuph.edu.ua. [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

  • Anti-angiogenic effects of the thienopyridine SR 25989 in vitro and in vivo in a murine pulmonary metastasis model. National Institutes of Health (NIH). [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health (NIH). [Link]

  • Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents.. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Novel Thieno[2,3-b]pyridine Derivatives

This guide provides an in-depth comparison and validation framework for the structural characterization of novel thieno[2,3-b]pyridine derivatives. As a class of heterocyclic compounds with significant therapeutic potent...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for the structural characterization of novel thieno[2,3-b]pyridine derivatives. As a class of heterocyclic compounds with significant therapeutic potential, their unambiguous structural elucidation is paramount for advancing drug discovery programs.[1][2][3][4] This document moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the integration of multiple data sources to build an irrefutable structural proof.

The thieno[2,3-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of molecules with diverse biological activities, including potent anti-proliferative and kinase-inhibiting properties.[5][6][7] However, the synthesis of these derivatives can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring scientific integrity.

The Integrated Workflow for Structural Validation

A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence. The workflow below illustrates the ideal process for a newly synthesized thieno[2,3-b]pyridine derivative.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic & Spectrometric Analysis cluster_2 Complementary & Definitive Analysis cluster_3 Data Convergence & Final Validation synthesis Novel Thieno[2,3-b]pyridine (Purified Compound) nmr NMR Spectroscopy (1D & 2D) synthesis->nmr ms High-Resolution MS (HRMS) synthesis->ms xray Single-Crystal X-ray Crystallography synthesis->xray If suitable crystals form elemental Elemental Analysis (CHNOS) synthesis->elemental ir Infrared (IR) Spectroscopy synthesis->ir validation Structure Confirmed nmr->validation Provides Connectivity & Atom Environment ms->validation Provides Molecular Formula xray->validation Provides Absolute 3D Structure elemental->validation Confirms Elemental Composition ir->validation Confirms Functional Groups G H3 H3 C2 C2 H3->C2 J2 C3a C3a H3->C3a J3 H4 H4 C5 C5 H4->C5 J3 H6 H6 C7a C7a H6->C7a J3 H6->C5 J2 img

Caption: Key long-range HMBC correlations for structural assignment.

Comparative Spectroscopic Data

The chemical shifts of the thieno[2,3-b]pyridine core are influenced by its substituents. However, typical ranges can be established from the literature.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-2 / C-2Varies with substituent~145-165 (if substituted)
H-3 / C-3Varies with substituent~110-130 (if substituted)
H-4 / C-47.5 - 8.5~120-135
H-5 / C-57.0 - 7.8~115-125
H-6 / C-68.0 - 9.0~145-155
C-3a-~125-140
C-7a-~150-165

Note: Data synthesized from multiple sources. [1][8][9]Actual values are highly dependent on substituents and solvent.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Chemical Ionization (CI), is non-negotiable. Its purpose is to provide an extremely accurate mass measurement of the molecular ion.

Step-by-Step Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample and acquire the mass spectrum. The goal is to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Formula Determination: Use the instrument's software to calculate the most likely elemental compositions that fit the measured accurate mass, typically within a 5 ppm error threshold.

Trustworthiness Through Orthogonal Confirmation:

The molecular formula proposed by HRMS must be the only plausible formula that is also consistent with the ¹³C NMR (which gives the carbon count) and elemental analysis data. A mismatch between these techniques is a major red flag indicating either an impure sample or an incorrect structural assignment.

Example Data Comparison:

Technique Hypothetical Novel Compound (C₁₇H₁₂N₂O₂S) Alternative Structure (e.g., Isomer)
HRMS ([M+H]⁺) Calculated: 321.0692, Found: 321.0695 (0.9 ppm error)Calculated: 321.0692, Found: 321.0690 (0.6 ppm error)
¹³C NMR 17 unique carbon signals observed17 unique carbon signals observed
NMR Connectivity Consistent with thieno[2,3-b]pyridine coreInconsistent with HMBC correlations for the core
Conclusion Structure supportedStructure refuted by NMR

As shown, while MS can confirm the molecular formula, it cannot distinguish between isomers. Only NMR and/or X-ray crystallography can provide that definitive level of detail.

Single-Crystal X-ray Crystallography: The Absolute Proof

When suitable single crystals can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry. [7][10] Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solvent from a concentrated solution of the highly purified compound. Techniques like vapor diffusion or slow cooling are common.

  • Crystal Mounting: A high-quality, single crystal is selected under a microscope and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding a 3D model of the molecule in the crystal lattice.

Expertise in Interpretation:

The resulting crystal structure not only confirms connectivity but also reveals crucial information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. [11]This information can be vital for understanding the compound's physical properties (like melting point and solubility) and for designing future analogs in drug development programs.

Complementary Analytical Techniques

While NMR, MS, and X-ray crystallography are the primary validation tools, other methods provide valuable supporting data.

  • Elemental Analysis (CHNOS): Provides the percentage composition of carbon, hydrogen, nitrogen, oxygen, and sulfur. The experimental values must agree with the calculated values for the proposed molecular formula, typically within a ±0.4% tolerance. [1]* Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For example, a sharp absorption band around 2220 cm⁻¹ would confirm a nitrile (C≡N) group, while a strong band around 1700 cm⁻¹ would indicate a carbonyl (C=O) group. [12][13] By systematically applying this integrated and self-validating analytical workflow, researchers can ensure the highest degree of confidence in the structural characterization of novel thieno[2,3-b]pyridine derivatives, providing a solid foundation for publication, patent applications, and further development.

References

  • Al-Waleedy, S. A. H. et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c]n[8][12]aphthyridinones and pyrazolo[3,4-c].[8][12] Arkivoc, 2024(8), 202412212. [Link]

  • El-ziaty, A. K. et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]. Molecules, 20(1), 1137-1148. [Link]

  • ResearchGate. (n.d.). The structures of the thieno[2,3-b]pyridine derivatives 1–6. Retrieved from ResearchGate. [Link]

  • Abdel-Wahab, B. F. et al. (2012). Novel Synthesis of Thieno[2,3-b]pyridine and Substituted 2-Thienylthiourea Derivatives as Antibiotic Agents. Archiv der Pharmazie, 345(10), 826-832. [Link]

  • Leung, E. et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(2), 246-256. [Link]

  • RSC Medicinal Chemistry. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]

  • Klemm, L. H. et al. (1986). A comparison of crystallographic and NMR data for thieno[2,3-b:4,5-b′]dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 23(1), 151-155. [Link]

  • ResearchGate. (n.d.). General structure of thieno[2,3-b]pyridine derivatives targeted in this work. Retrieved from ResearchGate. [Link]

  • Haverkate, M. R. et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 850. [Link]

  • El-Dean, A. M. K. et al. (2016). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1475-1482. [Link]

  • Jakimov, D. et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(24), 13292. [Link]

  • ResearchGate. (n.d.). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Retrieved from ResearchGate. [Link]

  • Barker, D. et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 773-782. [Link]

  • Pal, M. et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(4), 1127-1141. [Link]

  • SpectraBase. (n.d.). THIENO-[2.3-B]-PYRIDINE. [Link]

  • Jakimov, D. et al. (2024). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 25(13), 6937. [Link]

  • El-Gamal, M. I. et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 350-368. [Link]

  • Kim, J. S. et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2543-2547. [Link]

  • Molecules. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]

  • Jakimov, D. et al. (2023). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 24(13), 10839. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate
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